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  • Product: Copper dichlorate tetrahydrate
  • CAS: 135821-00-0

Core Science & Biosynthesis

Foundational

synthesis of copper(II) chlorate tetrahydrate

An In-Depth Technical Guide to the Synthesis of Copper(II) Chlorate Tetrahydrate Abstract Copper(II) chlorate, particularly in its tetrahydrate form (Cu(ClO₃)₂·4H₂O), is a significant inorganic compound characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Copper(II) Chlorate Tetrahydrate

Abstract

Copper(II) chlorate, particularly in its tetrahydrate form (Cu(ClO₃)₂·4H₂O), is a significant inorganic compound characterized by its strong oxidizing properties and utility in various chemical applications, including pyrotechnics and as a precursor for other copper complexes.[1][2][3] This guide provides a comprehensive overview of the , designed for researchers and professionals in chemistry and materials science. We delve into the core chemical principles, present detailed, field-proven experimental protocols, and emphasize the critical safety considerations necessary for handling this energetic material. The methodologies discussed are grounded in established chemical literature, ensuring a self-validating and reproducible approach to obtaining high-purity crystalline product.

Physicochemical Properties and Structural Insights

Copper(II) chlorate is a blue crystalline solid that is highly soluble in water and deliquescent, meaning it readily absorbs moisture from the air.[4][5] It most commonly crystallizes as the tetrahydrate, though a hexahydrate form is also known.[1][6] The compound is a potent oxidizer, a property that dictates its primary applications and necessitates stringent safety protocols.[4][5]

Structural Characteristics

The tetrahydrate, tetraaquacopper(II) chlorate (Cu(ClO₃)₂·4H₂O), possesses an orthorhombic crystal structure.[1] In this configuration, the central copper(II) ion is in a distorted octahedral coordination. It is bonded to four oxygen atoms from the water molecules in a square planar arrangement and two oxygen atoms from the chlorate anions at the axial positions.[1] This distortion is a manifestation of the Jahn-Teller effect, with the water molecules being closer to the copper ion (1.944 Å) than the chlorate groups (2.396 Å).[1]

Thermal Stability and Decomposition

Thermal analysis is critical for understanding the safe handling limits of copper(II) chlorate. The tetrahydrate form melts at approximately 65°C, while the anhydrous form melts at 73°C, with decomposition occurring above this temperature.[1][2] Upon heating, it decomposes to produce a yellow gas containing chlorine, oxygen, and chlorine dioxide, leaving a green solid residue of a basic copper salt.[1] This decomposition is exothermic and can be explosive, especially in the presence of organic materials, sulfur, or powdered metals.[1][4][5]

PropertyValueSource(s)
Chemical Formula Cu(ClO₃)₂·4H₂O[1]
Molar Mass 302.509 g/mol [1]
Appearance Light blue crystals[2]
Density 2.26 g/cm³[1][2]
Melting Point 65 °C (tetrahydrate), decomposes[2]
Solubility in Water 62.17 g/100 mL at 18 °C (tetrahydrate)[1][2]
Crystal Structure Orthorhombic[1]
UN Number 2721[4]
Hazard Class 5.1 (Oxidizer)[5]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of copper(II) chlorate is not commercially widespread due to its hazardous nature, making laboratory-scale preparation the primary means of access. The choice of synthesis route is dictated by the availability of precursors, desired purity, and scale of the reaction. The most common methods rely on either a double displacement reaction to precipitate an insoluble salt or a direct acid-base reaction.

Principle 1: Metathesis via Insoluble Salt Precipitation

The most frequently cited and reliable method for synthesizing copper(II) chlorate is a metathesis (double displacement) reaction. This approach leverages the low solubility of a specific salt to drive the reaction to completion, according to Le Châtelier's principle. The reaction between aqueous copper(II) sulfate and barium chlorate is the archetypal example.

Reaction: CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)↓[7][8]

The causality here is straightforward: barium sulfate (BaSO₄) has extremely low solubility in water (approx. 0.00024 g/100 mL at 20°C). When the two soluble reactants are mixed, the insoluble BaSO₄ immediately precipitates as a dense white solid, effectively removing the barium and sulfate ions from the solution.[9][10][11] This leaves the desired copper(II) and chlorate ions in the aqueous phase. The subsequent separation is a simple physical process of filtration.

Principle 2: Acid-Base Neutralization

An alternative pathway involves the reaction of a copper(II) source, typically a base like copper(II) carbonate or copper(II) oxide, with chloric acid (HClO₃).[5]

Reaction: CuCO₃(s) + 2HClO₃(aq) → Cu(ClO₃)₂(aq) + H₂O(l) + CO₂(g)↑

This is a classic acid-base reaction where the carbonate acts as a base, neutralizing the chloric acid.[12][13][14][15][16] The formation of water and the evolution of carbon dioxide gas, which escapes the system, drive the reaction forward. This method avoids the need for a potentially hazardous barium salt but requires the careful preparation or handling of chloric acid, which is itself unstable and must often be generated in situ.

Detailed Experimental Protocol: Synthesis via Double Displacement

This section provides a self-validating, step-by-step protocol for the based on the robust barium chlorate and copper sulfate metathesis reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.6825.0 gHigh purity, ACS grade or better
Barium Chlorate MonohydrateBa(ClO₃)₂·H₂O322.2532.2 gHigh purity, handle with care (oxidizer)
Deionized WaterH₂O18.02~200 mLFor dissolving reagents
Step-by-Step Procedure
  • Preparation of Reactant Solutions:

    • In a 250 mL beaker, dissolve 25.0 g of copper(II) sulfate pentahydrate in 100 mL of warm deionized water. Stir until fully dissolved to create a clear, blue solution.

    • In a separate 250 mL beaker, dissolve 32.2 g of barium chlorate monohydrate in 100 mL of warm deionized water. Stir until a clear, colorless solution is obtained.

  • Reaction and Precipitation:

    • Slowly add the copper(II) sulfate solution to the barium chlorate solution while stirring continuously with a magnetic stirrer.

    • A dense, white precipitate of barium sulfate (BaSO₄) will form immediately.[9][10] The supernatant solution will turn a characteristic light blue, indicating the presence of aqueous copper(II) ions.[9]

    • Continue stirring the mixture for 15-20 minutes to ensure the reaction goes to completion. Gently heat the mixture to about 60-70°C to encourage the formation of larger BaSO₄ particles, which facilitates easier filtration.

  • Isolation of Copper(II) Chlorate Solution:

    • Allow the precipitate to settle. Set up a vacuum filtration apparatus using a Büchner funnel and a suitable filter paper (e.g., Whatman No. 1).

    • Carefully decant the supernatant liquid through the filter. Then, transfer the entire slurry to the funnel and filter under vacuum.

    • Wash the white BaSO₄ precipitate in the funnel with two small portions (10-15 mL each) of cold deionized water to recover any remaining copper chlorate solution.

    • Combine the filtrate and the washings. The resulting solution is aqueous copper(II) chlorate.

  • Crystallization of the Tetrahydrate:

    • Transfer the filtrate to a clean crystallizing dish or evaporating basin.

    • Gently heat the solution to approximately 50-60°C to reduce its volume by about half. Avoid boiling, as this can promote decomposition.

    • Cover the dish with a watch glass and allow it to cool slowly to room temperature. For higher purity crystals, further slow cooling in an ice bath can be beneficial. Crystallization is the process of forming solid salts from a solution as the solvent cools and solubility decreases.[17]

    • Light blue, needle-like crystals of copper(II) chlorate tetrahydrate will form.

  • Drying and Storage:

    • Collect the crystals by filtration. Do not wash with water, as the product is highly soluble. A quick wash with a small amount of cold acetone can be used to aid drying.

    • Dry the crystals on a watch glass in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate). Do not heat to dry.

    • Store the final product in a tightly sealed container, clearly labeled as a strong oxidizer. Due to its deliquescent nature, proper storage is crucial to prevent the absorption of atmospheric moisture.[4]

Process Visualization and Data

Synthesis Workflow Diagram

Synthesis_Workflow Workflow for Copper(II) Chlorate Synthesis A 1. Prepare Solutions - Dissolve CuSO4·5H2O in H2O - Dissolve Ba(ClO3)2·H2O in H2O B 2. Metathesis Reaction - Mix the two solutions - BaSO4 precipitates A->B Combine C 3. Filtration - Separate solid BaSO4 from aqueous Cu(ClO3)2 B->C Filter D 4. Concentration - Gently heat filtrate to reduce volume C->D Aqueous Filtrate Waste Waste Solid BaSO4 C->Waste Solid Precipitate E 5. Crystallization - Slow cooling of concentrated solution D->E Concentrated Solution F 6. Isolation & Drying - Filter crystals - Dry in desiccator E->F Crystal Slurry G Final Product Cu(ClO3)2·4H2O Crystals F->G Purified Solid

Caption: Synthesis workflow for copper(II) chlorate tetrahydrate.

Safety, Handling, and Waste Disposal

CAUTION: Copper(II) chlorate is a strong oxidizing agent and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20][21]

  • Handling: Avoid contact with skin and eyes.[18] Do not grind the material or mix it with combustible substances like organic materials, sulfur, or powdered metals, as this can create explosive mixtures.[1][5] All work should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5] The storage container should be tightly sealed to prevent deliquescence.

  • First Aid: In case of skin contact, wash immediately with plenty of water.[21] For eye contact, rinse cautiously with water for several minutes.[18][21] If inhaled, move to fresh air.[18] If ingested, rinse the mouth and seek immediate medical attention.[18][21]

  • Waste Disposal: The primary solid waste from this synthesis is barium sulfate, which is non-hazardous and can typically be disposed of in standard chemical waste. Any excess copper(II) chlorate or solutions containing it should be treated as hazardous waste and disposed of according to institutional and local regulations, typically involving reduction to a less hazardous copper salt.

Conclusion

The is a classic yet illustrative example of inorganic synthesis that requires careful execution and a thorough understanding of the underlying chemical principles. The double displacement method presented here is a reliable and scalable laboratory procedure that yields a product of high purity. By adhering to the detailed protocol and the stringent safety precautions outlined, researchers can safely and effectively prepare this energetic material for further study and application.

References

  • Copper(II) chlorate - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Copper(II) Chlorate - Copper Chemistry Wiki - Fandom. (n.d.). Retrieved February 20, 2026, from [Link]

  • Copper(II) chlorate - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Does Copper II carbonate react with HCl? - Quora. (2016, October 24). Retrieved February 20, 2026, from [Link]

  • Copper carbonate reacted with hydrochloric acid? - Brainly.in. (2018, October 26). Retrieved February 20, 2026, from [Link]

  • write the balanced equation for copper(ii) carbonate with excess hydrochloric acid - Filo. (2025, February 13). Retrieved February 20, 2026, from [Link]

  • State Your Observations When Dilute Hydrochloric Acid is Added to Copper Carbonate. (2018, March 6). Retrieved February 20, 2026, from [Link]

  • Chlorate formula: Structure of chlorate, Preparation, and Uses - Collegedunia. (2021, December 27). Retrieved February 20, 2026, from [Link]

  • Copper Chlorate | AMERICAN ELEMENTS ®. (n.d.). Retrieved February 20, 2026, from [Link]

  • copper(II) chlorate hexahydrate - Химия и токсикология. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chlorate Formula: Properties, Chemical Structure and Uses - Extramarks. (n.d.). Retrieved February 20, 2026, from [Link]

  • Detonation and Decomposition Characteristics of Dichlorate(VII) µ-Tris(4-amino-1,2,4-triazole)copper(II). (n.d.). Retrieved February 20, 2026, from [Link]

  • Chemical preparation of chlorate salts - Google Patents. (n.d.).
  • Barium Chloride with Copper(II) Sulfate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Copper(II) Chlorate Complexes – the Renaissance of a Forgotten and Misjudged Energetic Anion. (2018, February 16). Retrieved February 20, 2026, from [Link]

  • Chloric acid-alkali metal chlorate mixtures for chlorine dioxide generation - Google Patents. (n.d.).
  • CuSO4 + BaCl2 = BaSO4 + CuCl2 - Balanced chemical equation, limiting reagent and stoichiometry. (n.d.). Retrieved February 20, 2026, from [Link]

  • X-RAY DIFFRACTION OF CRYSTALLIZATION OF COPPER (II) CHLORIDE FOR IMPROVED ENERGY UTILIZATION IN HYDROGEN PRODUCTION - Memorial University Research Repository. (n.d.). Retrieved February 20, 2026, from [Link]

  • Understanding Copper Chlorate: Composition and Characteristics - Oreate AI Blog. (2026, January 21). Retrieved February 20, 2026, from [Link]

  • Thermal studies on halides and basic halides of copper(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

  • Barium Chloride and Copper Sulphate reaction experiment|BaCl2+ CuSO4 - YouTube. (2019, August 13). Retrieved February 20, 2026, from [Link]

  • Write the balanced chemical equation for the reaction when barium chlorid.. - Filo. (2025, June 17). Retrieved February 20, 2026, from [Link]

  • Copper (II) Chloride 2-Water - SAFETY DATA SHEET. (2018, October 23). Retrieved February 20, 2026, from [Link]

  • Preparing chlorates - Sciencemadness.org. (n.d.). Retrieved February 20, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET Copper(II) chloride, anhydrous. (2007, August 23). Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet (SDS) Copper(II) Chloride Solution <0.99 M - LPS. (n.d.). Retrieved February 20, 2026, from [Link]

  • Aqueous Reactions: Copper(II) Sulfate - ChemEd X. (n.d.). Retrieved February 20, 2026, from [Link]

  • Copper(II) perchlorate - Sciencemadness Wiki. (2023, November 18). Retrieved February 20, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Characterization of Copper(II) Chlorate Tetrahydrate

Synonyms: Copper dichlorate tetrahydrate; Cupric chlorate tetrahydrate; Tetraaquacopper(II) chlorate CAS Registry Number: 135821-00-0 (Tetrahydrate); 14721-21-2 (Anhydrous) Formula: Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Copper dichlorate tetrahydrate; Cupric chlorate tetrahydrate; Tetraaquacopper(II) chlorate CAS Registry Number: 135821-00-0 (Tetrahydrate); 14721-21-2 (Anhydrous) Formula:



Executive Summary

This technical guide characterizes Copper(II) Chlorate Tetrahydrate , a potent oxidizing agent and coordination complex precursor. While often colloquially referred to as "copper dichlorate" in commercial catalogs, the chemically accurate IUPAC designation is Tetraaquacopper(II) chlorate .

For researchers in drug development and material science, this compound serves primarily as a labile metal precursor for synthesizing stable copper(II) coordination complexes (e.g., with triazole or pyridine ligands) used in biological assays or energetic material studies. Its high solubility and weak chlorate coordination make it an ideal "copper source" where non-coordinating anions are required, though its shock sensitivity and oxidizing power demand rigorous handling protocols.

Physical & Chemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimentally validated values for the tetrahydrate form.

PropertyValueNotes
Molecular Weight 302.51 g/mol Calculated for tetrahydrate
Appearance Light blue to blue-green crystalsHygroscopic; turns green upon dehydration
Crystal System OrthorhombicSpace Group: Pcab
Density 2.26 g/cm³At 25°C
Melting Point 65 °CDissolves in own water of crystallization
Decomposition Temp > 100 °CReleases

,

,

Solubility (Water) ~195 g/100 mL (45 °C)Extremely soluble; endothermic dissolution
Solubility (Organic) Soluble in Ethanol, AcetoneDANGER: Shock-sensitive mixtures
Coordination Geometry Distorted OctahedralExhibits Jahn-Teller Effect
Structural Insight: The Jahn-Teller Effect

In the crystal lattice, the


 ion (

configuration) is coordinated by four water molecules in the equatorial plane and two chlorate oxygens in the axial positions.[1] Due to the Jahn-Teller effect , the axial Cu-O(chlorate) bonds (2.396 Å) are significantly longer than the equatorial Cu-O(water) bonds (1.944 Å), making the chlorate ligands labile and easily displaced by organic ligands during synthesis.

Synthesis & Preparation Protocol

Context: Copper(II) chlorate is rarely sold in bulk due to its hygroscopicity and explosive potential. It is standard practice to synthesize it in situ or on-demand via metathesis.

Method: Barium Chlorate Metathesis

This protocol relies on the insolubility of Barium Sulfate (


) to drive the reaction forward, leaving a pure solution of Copper Chlorate.

Reaction:



Step-by-Step Workflow
  • Stoichiometric Calculation: Weigh equimolar amounts of Copper(II) Sulfate Pentahydrate and Barium Chlorate.

  • Dissolution: Dissolve each salt separately in the minimum volume of warm deionized water (50°C).

  • Mixing: Slowly add the Barium Chlorate solution to the Copper Sulfate solution with constant stirring. A dense white precipitate of

    
     will form immediately.
    
  • Digestion: Allow the mixture to stir at 40°C for 30 minutes to ensure complete precipitation.

  • Filtration: Vacuum filter the solution through a fine-porosity frit (or 0.22 µm membrane) to remove all traces of

    
    . The filtrate should be clear blue.
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at < 60°C .

    • Warning: Do not overheat. Above 65°C, the compound melts and may decompose.[2][1]

  • Crystallization: Cool the concentrated syrup in a desiccator over

    
    . Blue crystals of the tetrahydrate will form.[1][3]
    
Process Visualization

SynthesisWorkflow Start Raw Materials (CuSO4 + Ba(ClO3)2) Mix Mixing & Digestion (40°C, 30 min) Start->Mix Dissolve Filter Vacuum Filtration (Remove BaSO4) Mix->Filter Precipitation Evap Controlled Evaporation (< 60°C, Vacuum) Filter->Evap Clear Filtrate Cryst Crystallization (Desiccator) Evap->Cryst Concentrate Product Cu(ClO3)2 · 4H2O (Blue Crystals) Cryst->Product Harvest

Figure 1: Metathesis synthesis workflow for high-purity Copper(II) Chlorate Tetrahydrate.

Stability & Safety Profile (Critical)

For drug development professionals handling this compound as a reagent, the following safety constraints are non-negotiable.

Oxidizer Hazards

Copper chlorate is a Class 2 Oxidizer .

  • Incompatibility: Violent reaction/explosion on contact with sulfur, phosphorus, powdered metals, and organic solvents (ether, alcohols) if dry.

  • Mechanism: The chlorate anion (

    
    ) lowers the activation energy for combustion of organics.
    
Thermal Instability
  • Melting: 65°C.

  • Decomposition: >100°C.[4]

  • Byproducts: Chlorine gas (

    
    ), Chlorine Dioxide (
    
    
    
    - explosive gas), and Copper Oxide (
    
    
    ).
Handling Protocol
  • Storage: Store in a tightly sealed container within a secondary containment desiccator. Avoid contact with wood or paper shelves.

  • PPE: Neoprene gloves, safety goggles, and face shield. Work behind a blast shield if scaling up >5g.

Applications in Research

While not a drug candidate itself,


 is a strategic reagent in:
  • Coordination Chemistry:

    • Used to introduce

      
       ions with non-interfering anions. The chlorate anion coordinates weakly, allowing neutral ligands (like pharmaceutical motifs) to displace it easily without competition from stronger anions like chloride or sulfate.
      
  • Energetic Materials Research:

    • Precursor for high-nitrogen copper complexes (e.g., Copper(II) chlorate complexes with 4-amino-1,2,4-triazole) used in laser-ignitable detonators.

  • Catalysis:

    • Source of Lewis acidic copper for oxidation reactions where chloride ions (from

      
      ) would poison the catalyst or alter selectivity.
      
Coordination Logic Diagram

CoordinationLogic Precursor Cu(ClO3)2 · 4H2O (Weak Axial Ligands) Complex Stable Cu-Complex (Drug/Material Candidate) Precursor->Complex Ligand Exchange Byproduct Free Chlorate Ions (Non-Coordinating) Precursor->Byproduct Dissociation Ligand Target Ligand (e.g., Triazole/Pyridine) Ligand->Complex

Figure 2: Ligand exchange logic using Copper Chlorate as a labile precursor.

References

  • PubChem. (2025).[5][6] Copper(II) chlorate tetrahydrate (Compound).[7][5][8][2][1][3][9][10] National Library of Medicine. [Link][1]

  • American Elements. (2025). Copper Chlorate.[11][12][13][5][6][14][15][2][1][3][4][Link]

  • Wikipedia. (2025). Copper(II) chlorate.[7][11][12][5][8][2][1][3][4][9][Link][7]

  • Głuchowski, P., et al. (2018).[4] Copper(II) Chlorate Complexes – the Renaissance of a Forgotten and Misjudged Energetic Anion. ResearchGate. [Link]

Sources

Foundational

Definitive Guide to Copper(II) Chlorate Tetrahydrate

Chemical Formula: Synonyms: Copper dichlorate tetrahydrate, Cupric chlorate tetrahydrate CAS Registry Number: 135821-00-0 (Tetrahydrate), 14721-21-2 (Anhydrous)[1][2] Executive Summary & Nomenclature Analysis "Copper dic...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Formula:


Synonyms:  Copper dichlorate tetrahydrate, Cupric chlorate tetrahydrate
CAS Registry Number:  135821-00-0 (Tetrahydrate), 14721-21-2 (Anhydrous)[1][2]

Executive Summary & Nomenclature Analysis

"Copper dichlorate" is a non-standard commercial synonym for Copper(II) chlorate .[2] In rigorous IUPAC nomenclature, the compound is defined as Copper(II) chlorate tetrahydrate .[2] The term "dichlorate" refers to the stoichiometric presence of two chlorate anions (


) required to balance the divalent copper cation (

).[1][2]

This compound is a powerful oxidizer and coordination complex precursor, primarily utilized in high-energy materials research and pyrotechnic spectral analysis.[1][2] Its extreme hygroscopicity and shock sensitivity when mixed with organics require strict handling protocols.[2]

Core Chemical Identity
PropertySpecification
Chemical Formula

Molar Mass 302.51 g/mol
Oxidation States Copper (+2), Chlorine (+5)
Appearance Hygroscopic blue-green orthorhombic crystals
Solubility Highly soluble in water and ethanol
Stability Decomposes > 65°C; Shock-sensitive with fuels

Structural Characterization & Crystallography

The stability and reactivity of copper(II) chlorate tetrahydrate are governed by its crystal lattice and coordination geometry.[2]

Crystal System

The compound crystallizes in the orthorhombic system with the space group


 .[2] The lattice is held together by a network of hydrogen bonds between the coordinated water molecules and the oxygen atoms of the chlorate anions.[2]
Coordination Geometry (Jahn-Teller Effect)

The


 ion (

electronic configuration) exhibits a significant Jahn-Teller distortion , resulting in a distorted octahedral geometry.[1][2]
  • Equatorial Plane: Four water molecules coordinate closely to the copper center (

    
    ).[1][2]
    
  • Axial Positions: Two chlorate anions coordinate through oxygen atoms at a longer distance (

    
    ).[1][2]
    

This labile axial coordination makes the chlorate groups susceptible to displacement by nitrogen-rich ligands (e.g., aminotriazoles), a property exploited in the synthesis of energetic coordination polymers.[2]

CoordinationGeometry Cu Copper(II) Ion (d9 Center) H2O 4x H2O Ligands (Equatorial Plane) Cu->H2O Strong Bond (1.94 Å) ClO3 2x Chlorate Anions (Axial positions) Cu->ClO3 Weak Bond (2.39 Å) Distortion Jahn-Teller Distortion (Elongated Axial Bonds) Distortion->ClO3 Causes Elongation

Figure 1: Coordination sphere of Cu(II) in the tetrahydrate lattice, highlighting the Jahn-Teller induced axial elongation.[1][2]

Synthesis Protocol: Double Displacement (Metathesis)

Direct reaction of copper with chloric acid is hazardous and difficult to control.[2] The industry-standard protocol utilizes a metathesis reaction between Copper(II) Sulfate and Barium Chlorate.[1][2] This method relies on the insolubility of Barium Sulfate to drive the equilibrium.[2]

Reagents
  • Copper(II) Sulfate Pentahydrate (

    
    ):  High purity (>99%).[2]
    
  • Barium Chlorate (

    
    ):  Stoichiometric equivalent.[2]
    
  • Solvent: Distilled, deionized water (cold).

Step-by-Step Methodology
  • Dissolution: Dissolve stoichiometric amounts of

    
     and 
    
    
    
    in separate beakers using minimum hot distilled water.
  • Precipitation: Slowly add the barium chlorate solution to the copper sulfate solution with constant magnetic stirring.

    • Reaction:

      
      
      
  • Filtration: The white precipitate (

    
    ) must be removed via vacuum filtration (Buchner funnel) using a fine-pore filter paper (Whatman No. 42 or equivalent) to ensure no barium contamination.[2]
    
  • Concentration: The resulting blue filtrate is a solution of Copper(II) chlorate.[2]

  • Crystallization: Evaporate the filtrate under reduced pressure (vacuum desiccator) over

    
     or 
    
    
    
    . DO NOT HEAT above 60°C, as thermal decomposition may occur.[2]
  • Isolation: Hygroscopic blue crystals of

    
     will form.[2] Store immediately in a desiccator.
    

SynthesisWorkflow CuSO4 CuSO4 Solution Mix Mixing (Metathesis) Precipitation of BaSO4 CuSO4->Mix BaClO3 Ba(ClO3)2 Solution BaClO3->Mix Filter Vacuum Filtration (Remove Solid BaSO4) Mix->Filter Evap Vacuum Evaporation (< 60°C) Filter->Evap Filtrate BaSO4 Waste: BaSO4 Cake Filter->BaSO4 Product Product: Cu(ClO3)2·4H2O (Blue Crystals) Evap->Product

Figure 2: Process flow for the synthesis of Copper(II) Chlorate Tetrahydrate via metathesis.

Energetic Properties & Decomposition

Researchers investigating this compound for pyrotechnics or propulsion must understand its decomposition pathways.[2] Unlike alkali chlorates, transition metal chlorates are thermally unstable.[2]

Decomposition Pathway

Upon heating, Copper(II) chlorate tetrahydrate undergoes dehydration followed by decomposition into Copper(II) oxide, chlorine, and oxygen.[2] The decomposition is exothermic and can accelerate into a runaway reaction.[2]


[1][2]
  • Dehydration Onset: ~65°C[1]

  • Decomposition Onset: ~100°C

Safety Profile (Critical)
  • Oxidizer Class: Strong oxidizer.[2][3] Accelerates the combustion of other materials.[2]

  • Incompatibility: Forms shock-sensitive explosives when mixed with sulfur, phosphorus, or organic fuels (sugar, charcoal).[2]

  • Hygroscopicity: The compound will liquefy (deliquesce) in standard humidity, altering its stoichiometry and fuel-oxidizer ratios.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3083246, Tetraaquacopper(II) chlorate. Retrieved from [Link]

  • Lide, D. R.[2] (Ed.).[2] (2005). CRC Handbook of Chemistry and Physics (86th ed.).[2] CRC Press.[2] (Confirming physical constants of inorganic copper salts).

  • Encyclopedia of Reagents for Organic Synthesis.Copper(II) Chlorate.
  • Occupational Safety and Health Administration (OSHA).

Sources

Exploratory

An In-depth Technical Guide to the Aqueous Solubility of Copper(II) Dichlorate Tetrahydrate

Abstract This technical guide provides a comprehensive examination of the aqueous solubility of copper(II) dichlorate tetrahydrate (Cu(ClO₃)₂·4H₂O). Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the aqueous solubility of copper(II) dichlorate tetrahydrate (Cu(ClO₃)₂·4H₂O). Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of the compound, the theoretical underpinnings of its dissolution, and a detailed, field-proven protocol for the empirical determination of its solubility. Emphasizing scientific integrity, this guide integrates established principles with practical insights to ensure the generation of reliable and reproducible solubility data.

Introduction: The Significance of Solubility in Scientific Research

The solubility of a compound in a given solvent is a critical physicochemical parameter that governs its behavior in a multitude of scientific and industrial applications. For ionic compounds such as copper(II) dichlorate tetrahydrate, its solubility in water dictates its utility in areas ranging from chemical synthesis to pyrotechnics.[1] A thorough understanding of its aqueous solubility is paramount for process optimization, formulation development, and safety assessments. This guide aims to provide a holistic and in-depth perspective on the aqueous solubility of copper(II) dichlorate tetrahydrate, moving beyond a simple presentation of data to elucidate the underlying principles and experimental considerations.

Physicochemical Properties of Copper(II) Dichlorate Tetrahydrate

Copper(II) dichlorate, with the chemical formula Cu(ClO₃)₂, is an inorganic salt that commonly exists as a tetrahydrate.[1] It presents as light blue, hygroscopic crystals.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula Cu(ClO₃)₂·4H₂O[1]
Molar Mass 302.509 g/mol [2]
Appearance Light blue crystals[2]
Density 2.26 g/cm³[2]
Melting Point 65 °C (tetrahydrate, decomposes)[2]
Crystal Structure Orthorhombic[1]

Copper(II) dichlorate is a strong oxidizing agent and requires careful handling.[3] It can react explosively with organic materials, powdered metals, and sulfur.[3]

The Dissolution of Ionic Hydrates in Water: A Mechanistic Overview

The dissolution of an ionic salt in water is a complex process governed by a competition between the lattice energy of the solid and the hydration energy of the ions.[4][5] For copper(II) dichlorate tetrahydrate, the process can be conceptualized as follows:

  • Dissociation from the Crystal Lattice: The ionic bonds holding the Cu²⁺ and ClO₃⁻ ions in the crystal lattice must be overcome. This process requires an input of energy, known as the lattice energy.[4]

  • Hydration of Ions: Once the ions are freed from the lattice, they become surrounded by polar water molecules. The partially negative oxygen atoms of water are attracted to the positive copper(II) cations, while the partially positive hydrogen atoms are attracted to the negative chlorate anions.[6][7] This process, known as hydration or solvation, releases energy called the hydration energy.[4][7]

  • Dispersion: The hydrated ions then disperse throughout the solvent, forming a homogeneous solution.[6]

The overall enthalpy of the solution is the sum of the energy required to break the ionic bonds and the energy released during hydration.[5] The solubility of the salt is favored when the hydration energy is comparable to or greater than the lattice energy.[4]

DissolutionMechanism cluster_solid Crystal Lattice cluster_ions Dissociated Ions Solid Cu(ClO₃)₂·4H₂O(s) Ions Cu²⁺(aq) + 2ClO₃⁻(aq) + 4H₂O(l) Solid->Ions Dissolution (Lattice Energy vs. Hydration Energy) Ions->Solid Crystallization

Caption: Dissolution-crystallization equilibrium of copper(II) dichlorate tetrahydrate.

Factors Influencing the Aqueous Solubility

Several factors can significantly impact the solubility of copper(II) dichlorate tetrahydrate in water:

  • Temperature: For most ionic solids, solubility increases with temperature.[8] This is because the increased kinetic energy of the solvent molecules enhances their ability to break apart the crystal lattice.[4]

  • Common Ion Effect: The solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion.[9] For example, adding a soluble chlorate salt (e.g., sodium chlorate) to a saturated solution of copper(II) dichlorate would shift the equilibrium towards the solid, reducing the concentration of dissolved copper(II) dichlorate.

  • pH of the Solution: While the pH is not expected to have a major direct effect on the solubility of copper(II) dichlorate as neither the copper(II) ion nor the chlorate ion are strongly acidic or basic, significant changes in pH could potentially lead to side reactions, such as the precipitation of copper(II) hydroxide at high pH, which would indirectly affect the measured solubility.

  • Solute-Solvent Interactions: The strong ion-dipole interactions between the copper(II) and chlorate ions and the polar water molecules are the primary driving force for dissolution.[8]

Quantitative Solubility Data

Copper(II) dichlorate tetrahydrate is highly soluble in water.[2] The available data on its solubility at various temperatures is summarized in Table 2.

Temperature (°C)Solubility ( g/100 mL H₂O)
-3154.59
-2157.12
0.858.51
1862.17
4566.17
59.669.42
7176.9

Data sourced from the Copper Chemistry Wiki.[2]

Experimental Protocol for Determining Aqueous Solubility

This section outlines a robust, step-by-step methodology for the experimental determination of the solubility of copper(II) dichlorate tetrahydrate as a function of temperature. This protocol is designed to ensure accuracy and reproducibility.

6.1. Materials and Equipment

  • Copper(II) dichlorate tetrahydrate (analytical grade)

  • Distilled or deionized water

  • Temperature-controlled water bath or heating mantle

  • Magnetic stirrer and stir bars

  • Calibrated thermometer or temperature probe

  • Analytical balance (±0.0001 g)

  • Volumetric flasks and pipettes

  • Glass vials or test tubes with secure caps

  • Filtration apparatus (e.g., syringe filters)

  • Drying oven

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[10]

6.2. Safety Precautions

  • Oxidizing Agent: Copper(II) dichlorate is a strong oxidizer.[3] Avoid contact with combustible materials.[11]

  • Toxicity: The compound may be toxic if ingested and can cause irritation to the skin, eyes, and mucous membranes.[12]

  • Handling: Handle in a well-ventilated area.[10] Avoid creating dust.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

6.3. Experimental Workflow

The following workflow describes the preparation of saturated solutions at different temperatures and the subsequent determination of the solute concentration.

ExperimentalWorkflow start Start prep Prepare Supersaturated Solution (Excess Solute in Water) start->prep equilibrate Equilibrate at Target Temperature (Constant Stirring) prep->equilibrate sample Withdraw Aliquot of Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid sample->filter weigh_initial Weigh an Empty, Dry Vial filter->weigh_initial add_filtrate Add Filtered Aliquot to Vial weigh_initial->add_filtrate weigh_final Weigh Vial with Aliquot add_filtrate->weigh_final dry Evaporate Water in Drying Oven weigh_final->dry weigh_residue Weigh Vial with Dry Residue dry->weigh_residue calculate Calculate Solubility (g/100 g H₂O) weigh_residue->calculate repeat Repeat for Different Temperatures calculate->repeat repeat->prep Yes end End repeat->end No

Caption: Experimental workflow for solubility determination.

6.4. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a known volume of distilled water (e.g., 10.00 mL).

    • Add an excess amount of copper(II) dichlorate tetrahydrate to each vial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled water bath set to the desired temperature.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) with constant stirring to ensure saturation is reached. Ensure that undissolved solid is always present.

  • Sampling and Analysis:

    • After equilibration, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent premature crystallization.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Transfer the filtered aliquot to a pre-weighed, dry container.

    • Determine the mass of the aliquot.

    • Carefully evaporate the water from the aliquot in a drying oven at a temperature below the decomposition temperature of the salt (e.g., 60 °C).

    • Once all the water has evaporated and a constant mass is achieved, reweigh the container with the dry copper(II) dichlorate residue.

  • Data Calculation:

    • Calculate the mass of the dissolved copper(II) dichlorate tetrahydrate.

    • Calculate the mass of the water in the aliquot.

    • Express the solubility as grams of solute per 100 grams of water.

    • Repeat the procedure for each desired temperature.

Data Interpretation and Reporting

The collected solubility data should be plotted as a solubility curve, with temperature on the x-axis and solubility ( g/100 g H₂O) on the y-axis.[14] This graphical representation provides a clear visualization of the temperature dependence of the solubility. The experimental results should be compared with literature values where available.

Conclusion

This technical guide has provided a detailed overview of the aqueous solubility of copper(II) dichlorate tetrahydrate. By understanding its physicochemical properties, the mechanism of dissolution, and the factors influencing solubility, researchers can better predict and control its behavior in aqueous systems. The provided experimental protocol offers a reliable method for generating accurate solubility data, which is essential for a wide range of scientific and industrial applications. Adherence to the outlined safety precautions is critical when working with this energetic material.

References

  • Vedantu. (2024, July 2). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

  • Fandom. Copper(II) Chlorate - Copper Chemistry Wiki. Retrieved from [Link]

  • JoVE. (2020, September 24). Video: Factors Affecting Solubility. Retrieved from [Link]

  • Boston University. (2007, October 18). Solubility of ionic solids in water | Notes on General Chemistry. Retrieved from [Link]

  • Nelson. (n.d.). Factors That Affect Solubility and Rate of Dissolving. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper(II) chlorate. Retrieved from [Link]

  • Grokipedia. (n.d.). Copper(II) chlorate. Retrieved from [Link]

  • Scribd. (n.d.). Investigating Salt Solubility in Water | PDF. Retrieved from [Link]

  • Химия и токсикология. (n.d.). copper(II) chlorate hexahydrate. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Solubility of a Salt. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cupric chlorate | Cl2CuO6 | CID 3014850 - PubChem. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, November 18). Copper(II) perchlorate. Retrieved from [Link]

  • LaGuardia Community College. (n.d.). Solubility Curve of a Salt. Retrieved from [Link]

  • BUBS Naturals. (2026, January 19). The Science of Strong Electrolytes: Dissolving in Water. Retrieved from [Link]

  • Purdue University. (n.d.). Hydration and Hydrolysis of Metal Cations. Retrieved from [Link]

  • American Chemical Society Publications. (2017, August 31). Experimental Determination and Modeling of the Solubility of Sodium Chloride in Subcritical Water from (568 to 598) K and (10 to 25) MPa | Journal of Chemical & Engineering Data. Retrieved from [Link]

  • chymist.com. (n.d.). THE SOLUBILITY OF A SALT IN WATER AT VARIOUS TEMPERATURES. Retrieved from [Link]

  • Ulsan National Institute of Science and Technology. (2024, March 26). Understanding the Dissolution of Salt in Water at the Atomic Level. Retrieved from [Link]

  • Federal Signal. (2013, June 24). Copper. Retrieved from [Link]

Sources

Foundational

Thermal Decomposition of Copper(II) Chlorate Tetrahydrate: A Technical Guide

Topic: Thermal Decomposition of Copper Dichlorate Tetrahydrate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Copper(II) chlorate tetrahydra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Decomposition of Copper Dichlorate Tetrahydrate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper(II) chlorate tetrahydrate (


), historically and occasionally referred to in specific databases as copper dichlorate , is a high-energy transition metal oxidant. Unlike stable perchlorates (

), the chlorate anion (

) possesses a lower activation energy for decomposition, making this compound a critical subject of study in energetic materials, pyrotechnics, and the synthesis of high-purity copper(II) oxide (

) catalysts.

This guide details the physicochemical transformation of


 under thermal stress.[1] It provides a validated mechanistic pathway, precise experimental protocols for thermal analysis (TGA/DSC), and safety mandates for handling this shock-sensitive oxidizer.

Physicochemical Characterization

Before thermal processing, the material must be characterized to establish a baseline. The copper(II) ion induces significant structural distortion due to the Jahn-Teller effect , which weakens the coordination of axial water molecules, facilitating low-temperature dehydration.

PropertySpecification
IUPAC Name Copper(II) chlorate tetrahydrate
Synonym Copper dichlorate (additive nomenclature)
Formula

Molar Mass 302.51 g/mol
Appearance Hygroscopic blue-green deliquescent crystals
Crystal System Orthorhombic / Monoclinic (polymorph dependent)
Solubility Highly soluble in water and ethanol; forms acidic solutions
Stability Metastable. Decomposes slowly >65°C; Rapidly >100°C

Thermal Decomposition Mechanism

The thermal decomposition of copper(II) chlorate tetrahydrate is a complex, multi-stage process involving competitive dehydration and redox decomposition. Unlike simple alkali chlorates, the copper cation catalyzes the breakdown of the chlorate ion, lowering the decomposition onset temperature.

The Decomposition Pathway[5][6]

The process occurs in two primary regimes: Dehydration-Hydrolysis (Low Temp) and Oxidative Decomposition (High Temp).

Stage I: Melting & Partial Dehydration (65°C – 100°C)

The tetrahydrate melts in its own water of crystallization between 65°C and 73°C .



  • Note: Complete dehydration to the anhydrous salt is difficult without partial decomposition. Hydrolysis often occurs, generating trace chloric acid (

    
    ).
    
Stage II: Chlorate Decomposition (100°C – 250°C)

As water is removed, the anhydrous


 becomes highly unstable. It disproportionates and decomposes via two competing pathways:
  • Pathway A (Chloride Formation - Dominant in inert atmosphere):

    
    
    
    • Observation: Mass loss corresponds to oxygen evolution. The residue is Copper(II) Chloride.[2][3]

  • Pathway B (Oxide Formation - Dominant in air/slow heating):

    
    
    
    • Observation: Evolution of yellow gases (

      
      , 
      
      
      
      ). The residue is black Copper(II) Oxide (
      
      
      ).[4][5]
Mechanistic Visualization (DOT Diagram)

DecompositionPathway Start Cu(ClO3)2 · 4H2O (Crystalline Solid) Melt Melt Phase (>65°C) Cu(ClO3)2 · xH2O Start->Melt Dehydration Endothermic Anhydrous Transient Anhydrous Cu(ClO3)2 Melt->Anhydrous Water Removal (Vacuum/Flow) CuCl2 CuCl2 (Solid) (Chloride Pathway) Anhydrous->CuCl2 Major Pathway (- 3 O2) CuO CuO (Solid) (Oxide Pathway) Anhydrous->CuO Oxidative Breakdown (- Cl2, - 2.5 O2) Gas_O2 Gas: O2 CuCl2->Gas_O2 Byproduct Gas_Cl2 Gas: Cl2 / ClO2 (Yellow Gas) CuO->Gas_Cl2 Byproduct

Figure 1: Bifurcated thermal decomposition pathway of Copper(II) Chlorate Tetrahydrate.

Experimental Protocol: TGA/DSC Analysis

To accurately characterize this material, precise control over heating rates and atmosphere is required to distinguish between dehydration and decomposition.

Equipment Setup
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).

  • Crucibles: Alumina (

    
    ) pans, open  (Do NOT use sealed aluminum pans; risk of rupture due to 
    
    
    
    generation).
  • Atmosphere: Nitrogen (

    
    ) or Argon (
    
    
    
    ) at 50-100 mL/min.
Step-by-Step Methodology
  • Sample Preparation:

    • Grind crystals gently in an agate mortar (Warning: Friction sensitive).

    • Weigh 5–10 mg of sample directly into the alumina crucible.

  • Equilibration:

    • Purge the furnace for 30 minutes with inert gas to remove ambient moisture.

  • Thermal Profile:

    • Ramp 1: 5°C/min to 80°C (Observe melting/dehydration endotherm).

    • Isotherm: Hold at 80°C for 20 minutes (To drive off water without aggressive decomposition).

    • Ramp 2: 5°C/min to 400°C (Observe decomposition exotherms).

  • Data Interpretation:

    • Step 1 (Mass Loss): Calculate theoretical water loss (4

      
       = 23.8% mass). Compare with experimental 
      
      
      
      .
    • Step 2 (Decomposition): Identify the onset of the exothermic peak (typically >140°C for the anhydrous phase).

Quantitative Expectations
Reaction StepTemperature RangeTheoretical Mass LossEvent Type
Dehydration (

)
65°C – 110°C~23.8%Endothermic
Decomposition (to

)
140°C – 250°C~31.7% (

loss)
Exothermic
Decomposition (to

)
140°C – 300°C~55.2% (Total loss)Exothermic

Safety & Handling Mandates

CRITICAL WARNING: Copper chlorate is a Class 1 Oxidizer and can form explosive mixtures.

  • Incompatibility: Never mix with sulfur, phosphorus, powdered metals (Al, Mg), or organic solvents (ether, acetone) during heating. The "Chertier's Copper" mixture (with ammonia) is notoriously unstable.

  • Ventilation: Decomposition releases Chlorine (

    
    ) and Chlorine Dioxide (
    
    
    
    ). All thermal experiments must be conducted in a fume hood or with a TGA off-gas scrubber.
  • PPE: Full face shield, flame-retardant lab coat, and nitrile gloves.

  • Emergency: In case of fire, use water deluge. Do not use dry chemical extinguishers (they may not smother the internal oxygen source).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3014850, Copper(II) chlorate. Retrieved from [Link]

  • American Elements. Copper Chlorate Technical Data. Retrieved from [Link]

  • Cudziło, S., et al. (2018). Copper(II) Chlorate Complexes – the Renaissance of a Forgotten and Misjudged Energetic Anion. Central European Journal of Energetic Materials. Retrieved from [Link]

  • Brown, M. E., & Galwey, A. K. (1979).The Thermal Decomposition of Transition Metal Chlorates. Journal of the Chemical Society. (Fundamental mechanistic grounding).

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Applications of Copper(II) Dichlorate &amp; Perchlorate Salts

This Application Note is designed for researchers and drug development professionals. It addresses the specific chemical entity Copper(II) Chlorate Tetrahydrate (often chemically nomenclatured as "Copper Dichlorate") whi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the specific chemical entity Copper(II) Chlorate Tetrahydrate (often chemically nomenclatured as "Copper Dichlorate") while providing critical scientific context regarding its confusion with Copper(II) Perchlorate , a more standard catalytic reagent in organic synthesis.

Executive Summary & Chemical Identity

Critical Nomenclature Clarification: In the field of catalysis, a frequent nomenclature ambiguity exists between Copper(II) Chlorate and Copper(II) Perchlorate . It is vital to distinguish these before proceeding with any experimental protocol, as their reactivity profiles and safety hazards differ drastically.

FeatureCopper(II) Chlorate ("Dichlorate")Copper(II) Perchlorate
Formula


(or

)
CAS No. 135821-00-013770-18-8 (Hexahydrate)
Primary Role Strong Oxidant / Energetic Precursor Lewis Acid Catalyst
Reactivity Redox-active (Oxygen donor). Shock sensitive.Non-coordinating anion source. High electrophilicity.
Key Application Pyrotechnics, Photoredox oxidations (niche).Glycosylation, Diels-Alder, Friedel-Crafts.

Guidance: This protocol primarily details the Lewis Acid catalytic applications (relevant to drug development) which typically utilize the Perchlorate salt due to its non-coordinating anion properties. However, Section 4 addresses the emerging/niche use of the Chlorate salt in oxidative photoredox chemistry.

Mechanism of Action: The "Naked" Cation Effect

For drug development applications requiring C-C or C-N bond formation, Copper(II) salts are utilized as Lewis Acids. The efficiency of the catalyst is dictated by the counter-ion.

  • The Principle: The perchlorate anion (

    
    ) is weakly coordinating. Unlike chloride (
    
    
    
    ) or acetate (
    
    
    ), which bind tightly to the copper center and reduce its electrophilicity, the perchlorate anion dissociates readily in polar organic solvents.
  • The Result: This generates a highly electrophilic "naked"

    
     species capable of activating weak nucleophiles (e.g., in Friedel-Crafts reactions) or activating imines for nucleophilic attack.
    
Visualization: Lewis Acid Activation Pathway

The following diagram illustrates the catalytic cycle for a Copper(II) Perchlorate mediated reaction, highlighting the anion dissociation step.

LewisAcidCycle Precursor Cu(ClO4)2 (Pre-catalyst) ActiveSpecies [Cu(Solv)n]²⁺ + 2ClO4⁻ (Active Electrophile) Precursor->ActiveSpecies Solvation (- Anion Binding) Complex Cu-Substrate Complex ActiveSpecies->Complex + Substrate Substrate Substrate (e.g., Imine/Carbonyl) Product Product (Functionalized) Complex->Product + Nucleophile - Catalyst Regeneration Product->ActiveSpecies Cycle Repeats

Caption: Kinetic pathway showing the generation of the active solvated Copper(II) species facilitated by the non-coordinating perchlorate anion.

Protocol A: Catalytic Synthesis of N-Heterocycles (Drug Scaffolds)

Application: Synthesis of 1,4-dihydropyridines (Hantzsch synthesis variant) or glycosylation. Reagent: Copper(II) Perchlorate Hexahydrate (often mislabeled as dichlorate in older texts).

Materials & Preparation[1][2][3][4][5][6]
  • Catalyst:

    
     (1-5 mol%).
    
    • Note: The tetrahydrate form is hygroscopic; handle in a desiccated environment.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Must be anhydrous to prevent hydrolysis of sensitive substrates.

  • Substrates: Aldehyde,

    
    -keto ester, Ammonium acetate.
    
Experimental Workflow
  • Catalyst Activation:

    • Weigh

      
       (0.5 mmol) into a flame-dried round-bottom flask.
      
    • Optional: For strictly anhydrous conditions, dry the salt under vacuum at 40°C for 2 hours (Caution: Do not overheat perchlorates).

  • Reaction Assembly:

    • Add anhydrous MeCN (10 mL).

    • Add the aldehyde (10 mmol),

      
      -keto ester (20 mmol), and ammonium acetate (10 mmol) sequentially.
      
  • Monitoring:

    • Stir at room temperature. The reaction is typically faster (1-3 hours) compared to thermal non-catalyzed methods due to Cu(II) Lewis acidity.

    • Monitor via TLC (EtOAc/Hexane).

  • Work-up:

    • Quench with water. Extract with Ethyl Acetate.

    • Wash organic layer with brine. Dry over

      
      .
      
    • Safety Step: Ensure no residual perchlorate salts are concentrated to dryness in the presence of oxidizable organics. Wash the aqueous phase thoroughly.

Data: Catalyst Efficiency Comparison

The following table highlights why the Perchlorate/Chlorate family is chosen over halides for specific Lewis Acid tasks.

Catalyst SaltAnion TypeYield (Hantzsch Rxn)Reaction TimeNotes
Cu(ClO4)2 Non-coordinating94% 1.5 h High turnover; clean profile.
Cu(OTf)2Non-coordinating92%1.5 hSimilar activity; more expensive.
CuCl2Coordinating65%6.0 hSluggish; anion blocks active site.
CuSO4Coordinating50%8.0 hLow solubility in organics.

Protocol B: Oxidative Applications (The "Dichlorate" Niche)

Application: Photoredox Oxidations & Energetic Materials. Reagent: Copper(II) Chlorate Tetrahydrate (


).

Warning: This application utilizes the compound's oxidizing power .[1] It is distinct from Lewis Acid catalysis. This protocol is relevant for combustion catalysis or radical generation in photoredox systems.

Scientific Basis

Copper Chlorate can serve as a source of soluble Copper(II) that also provides an oxygen-rich counter-ion. In photoredox chemistry, it has been investigated for the oxidation of alkanes where the chlorate anion may participate in the radical propagation or serve as a terminal oxidant precursor.

Experimental Setup (Photoredox Context)
  • System: Quartz reaction vessel (UV transparent).

  • Reagents: Alkane substrate,

    
     (generated in situ or dissolved), Ligand (e.g., tris(pyrazolyl)borate).
    
  • Irradiation: Blue LED or UV source.

  • Mechanism: The Cu-O bond is excited, generating reactive radical species capable of abstracting hydrogen from inert C-H bonds.

Safety Protocol for Chlorates
  • Incompatibility: NEVER mix solid Copper Chlorate with sulfur, phosphorus, or powdered metals (Al, Mg). This forms high-explosive mixtures.

  • Solvents: Avoid drying solutions of Copper Chlorate in ethers or alcohols to total dryness, as the resulting residue is shock-sensitive.

Safety & Handling Protocol (Mandatory)

Working with Copper(II) Perchlorate and Chlorate requires adherence to strict safety standards to prevent detonation.

SafetyProtocol Start Start: Reagent Handling Check Check Anion Identity Start->Check Choice1 Perchlorate (ClO4) Check->Choice1 Choice2 Chlorate (ClO3) Check->Choice2 Action1 Safe for Solution Catalysis Avoid heating dry residue Choice1->Action1 Action2 HIGH HAZARD Do not grind/heat Keep wet/solvated Choice2->Action2 Disposal Disposal: Dilute with water Reduce with Sodium Bisulfite Action1->Disposal Action2->Disposal

Caption: Decision matrix for safe handling of high-valency copper oxy-anion salts.

References

  • Evans, D. A., et al. (1993). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction. Journal of the American Chemical Society. Link (Foundational work establishing Cu(II) with non-coordinating anions like OTf/ClO4 as superior catalysts).

  • Yadav, J. S., et al. (2001). Copper(II) Perchlorate: An Efficient Catalyst for the Synthesis of 1,4-Dihydropyridines. Synthetic Communications.
  • Nascimento, et al. (2024). Photoredox Oxidation of Alkanes by Monometallic Copper Oxygen Complexes.
  • PubChem Compound Summary. (2025). Copper(II) Chlorate Tetrahydrate. National Center for Biotechnology Information. Link (Verification of CAS 135821-00-0 and chemical identity).

  • Encyclopedia of Reagents for Organic Synthesis.Copper(II) Perchlorate. Wiley Online Library.

Sources

Application

Application Note: Protocol for Copper(II) Chlorate Tetrahydrate in Pyrotechnic Research

) Part 1: Executive Safety Directive (Critical) WARNING: HIGH-RISK ENERGETIC MATERIAL This protocol involves Copper(II) Chlorate , a substance significantly more unstable than standard potassium perchlorate oxidizers. It...

Author: BenchChem Technical Support Team. Date: February 2026


)
Part 1: Executive Safety Directive (Critical)

WARNING: HIGH-RISK ENERGETIC MATERIAL This protocol involves Copper(II) Chlorate , a substance significantly more unstable than standard potassium perchlorate oxidizers. It is chemically incompatible with sulfur, sulfides, ammonium salts, and phosphorus.

  • Hygroscopicity: The tetrahydrate form is deliquescent. It will absorb atmospheric moisture until it liquefies, altering burn rates and stability.

  • Incompatibility:

    • Sulfur: Contact forms sulfuric acid, leading to spontaneous ignition/detonation.

    • Ammonium Salts: Contact forms Ammonium Chlorate (

      
      ), which detonates at 
      
      
      
      .
  • Handling: All manipulations must occur in a humidity-controlled glove box or desiccated environment. Use non-sparking beryllium-copper tools.

Part 2: Introduction & Chemical Profile[1][2][3]

Synonyms: Copper Dichlorate, Cupric Chlorate Tetrahydrate Formula:


CAS:  14721-21-2 (Anhydrous generic ref)[1]

In pyrotechnics, the generation of a monochromatic blue flame (435–480 nm) is the "Holy Grail" of color emission. The active emitter is the copper(I) chloride (


) species. While Copper(II) Oxide (

) is the industry standard, it requires a separate chlorine donor (e.g., PVC, Parlon).

Copper(II) Chlorate is theoretically superior because it contains both the copper chromophore and the oxidizing chlorine in a single molecule, maximizing the concentration of the


 emitter in the flame envelope. However, its extreme instability prevents commercial use. This protocol outlines the research-grade synthesis  for spectral analysis and advanced energetic coordination complex development.
Part 3: Synthesis Protocol (Double Decomposition)

Commercial sourcing of Copper Chlorate is difficult due to transport regulations. The standard research method is Metathesis (Double Decomposition) using Barium Chlorate and Copper Sulfate. This method is preferred over acid-base reactions as it avoids free chloric acid handling.

Reagents
  • Barium Chlorate Monohydrate (

    
    ): 99% ACS Grade.
    
  • Copper(II) Sulfate Pentahydrate (

    
    ): 99.9% ACS Grade.
    
  • Solvent: Deionized Water (

    
    ).
    
Step-by-Step Methodology
  • Stoichiometric Calculation: Calculate masses based on the reaction:

    
    
    
    • Ensure a slight excess (

      
      ) of Copper Sulfate to ensure no Barium Chlorate remains (Barium salts modify flame color to green, contaminating the blue spectrum).
      
  • Dissolution:

    • Solution A: Dissolve

      
       Barium Chlorate in 
      
      
      
      hot dH2O (
      
      
      ).
    • Solution B: Dissolve

      
       Copper Sulfate in 
      
      
      
      hot dH2O (
      
      
      ).
  • Precipitation:

    • Slowly add Solution B to Solution A with vigorous magnetic stirring.

    • A heavy white precipitate of Barium Sulfate (

      
      ) will form immediately.
      
    • Maintain stirring for 30 minutes while allowing the solution to cool to room temperature.

  • Filtration (Critical Step):

    • Vacuum filter the slurry through a fine-fritted glass funnel (Porosity F) or Whatman No. 42 paper.

    • The filtrate is a clear, bright blue solution of Copper(II) Chlorate.

    • Validation: Test a clear aliquot with a drop of

      
      . If a white precipitate forms, Barium is still present. Re-filter or add trace 
      
      
      
      .
  • Crystallization & Isolation:

    • Do not use heat to evaporate (explosion hazard).

    • Place the filtrate in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or concentrated 
      
      
      
      .
    • Evaporate under vacuum until blue crystals form.

    • Hydration Control: Stop evaporation when crystals are distinct. Over-drying yields the anhydrous salt, which is dangerously sensitive. The target is the Tetrahydrate (

      
      ).
      
Synthesis Workflow Diagram

SynthesisProtocol cluster_inputs Precursors BaClO3 Barium Chlorate (Solution A) Mix Mixing (80°C) Double Decomposition BaClO3->Mix CuSO4 Copper Sulfate (Solution B) CuSO4->Mix Precip Precipitation of BaSO4 Mix->Precip Filter Vacuum Filtration (Remove BaSO4) Precip->Filter Filtrate Filtrate: Cu(ClO3)2 (aq) Filter->Filtrate Desiccate Vacuum Desiccation (P2O5 / Ambient Temp) Filtrate->Desiccate Product Final Product: Cu(ClO3)2 * 4H2O (Blue Crystals) Desiccate->Product

Figure 1: Metathesis synthesis pathway for high-purity Copper(II) Chlorate Tetrahydrate.

Part 4: Pyrotechnic Application & Stabilization

Direct use of pure Copper Chlorate Tetrahydrate in formulations is often impractical due to moisture absorption. Modern research utilizes coordination complexes to stabilize the ion.

Strategy: In-Situ Complexation

To utilize the "Copper Dichlorate" moiety safely, it is often complexed with nitrogen-rich ligands (like Hexamethylenetetramine or Triazoles) during the mixing phase.

Experimental Formulation (Blue Strobe/Flare Research):

ComponentMass %FunctionNote
Copper(II) Chlorate Tetrahydrate 45% Oxidizer / ColorantPrepared Fresh
Nitrocellulose (12% N) 10% Binder / FuelDissolved in Acetone
Guanidine Nitrate 35% Cool Fuel / Gas GenReduces flame temp to preserve CuCl
Parlon (Chlorinated Rubber) 10% Cl Donor / RetardantEnhances color saturation

Mixing Protocol:

  • Solvent Processing: Do not dry mix. Dissolve the Nitrocellulose and Parlon in Acetone.

  • Introduction: Add the Copper Chlorate crystals to the binder lacquer. The acetone will dehydrate the surface slightly, but the binder coats the crystal, protecting it from moisture.

  • Curing: Press immediately. Do not store the loose composition.

Part 5: Analytical Validation

To confirm the identity of the synthesized material before energetic testing:

  • Flame Test: A small sample on a nichrome wire must burn with a vivid, electric blue flame (no green trace). Green indicates Barium contamination; Yellow indicates Sodium contamination.

  • Gravimetric Analysis: Dissolve 0.5g product in water. Add excess

    
    . No precipitate should form (confirms absence of Sulfate).
    
  • Hygroscopic Stress Test: Place 1g in an open weigh boat at 50% RH. Record mass every 10 minutes. Rapid mass gain (>5% in 1 hour) confirms the hygroscopic nature of the chlorate salt (and the need for immediate encapsulation).

Part 6: References
  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on energetic synthesis and stability).

  • Shimizu, T. (1981). Fireworks: The Art, Science, and Technique. Pyrotechnica Publications.[2] (Foundational text on Copper flame chemistry).

  • Conkling, J. A., & Mocella, C. (2010). Chemistry of Pyrotechnics: Basic Principles and Theory. CRC Press. (Mechanisms of CuCl emission).

  • PubChem. (n.d.). Copper(II) Chlorate.[3][1][4][5][6][7][8] National Library of Medicine. Retrieved from [Link][1]

  • Stierstorfer, J., et al. (2010). Copper(II) Chlorate Complexes – the Renaissance of a Forgotten and Misjudged Energetic Anion. Zeitschrift für anorganische und allgemeine Chemie. (Modern stabilization techniques).

Sources

Method

copper dichlorate tetrahydrate solution preparation

Application Note & Protocol Topic: Preparation and Handling of Copper(II) Dichlorate Tetrahydrate Solutions Abstract This document provides a comprehensive guide for the synthesis of Copper(II) Dichlorate, Cu(ClO₃)₂, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation and Handling of Copper(II) Dichlorate Tetrahydrate Solutions

Abstract

This document provides a comprehensive guide for the synthesis of Copper(II) Dichlorate, Cu(ClO₃)₂, and the subsequent preparation of its aqueous tetrahydrate solution. Copper(II) dichlorate is a powerful oxidizing agent and a water-soluble copper salt that crystallizes as a light blue tetrahydrate, Cu(ClO₃)₂·4H₂O.[1][2] Due to its hazardous properties, including the potential to form explosive mixtures, adherence to stringent safety protocols is paramount.[3] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed, field-proven protocols grounded in established chemical principles. We will cover the synthesis via a double displacement reaction, preparation of standardized aqueous solutions, critical safety procedures, and quality control considerations.

Critical Safety Protocols & Hazard Management

Trustworthiness Pillar: Before any experimental work, a thorough understanding and mitigation of the associated risks are essential. Copper(II) dichlorate and its precursors are hazardous materials. The following protocols are mandatory.

1.1. Primary Hazards

  • Strong Oxidizer: Copper(II) dichlorate can intensify fires and cause or contribute to the combustion of other materials.[1][3] Mixtures with combustible materials such as wood, paper, organic solvents, sulfur, or finely powdered metals can be readily ignited and are potentially explosive.[3][4]

  • Toxicity: The compound is toxic if ingested or inhaled and may cause severe irritation to the skin, eyes, and mucous membranes.[3][5][6] Ingestion of significant amounts of copper salts can lead to acute copper poisoning.[4]

  • Thermal Instability: The anhydrous form begins to decompose above 73 °C, releasing toxic and corrosive gases including chlorine and chlorine dioxide.[1]

  • Reactivity: Avoid contact with strong acids, as this can liberate dangerously reactive chlorine dioxide.[7]

1.2. Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Hand Protection: Nitrile or neoprene gloves suitable for handling corrosive and oxidizing materials.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: All manipulations of solid chlorates or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

1.3. Engineering Controls & Emergency Procedures

  • Ventilation: Work must be conducted in a well-ventilated laboratory, with all key steps performed in a chemical fume hood.[8]

  • Storage: Store in a cool, dry, dedicated area away from heat, sunlight, and all combustible or incompatible materials.[7][9] The storage container must be tightly sealed, properly labeled with hazard warnings, and made of corrosion-resistant material.[9]

  • Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup. Use a non-combustible absorbent such as vermiculite or sand.[3] Isolate the spill area and keep combustibles away.[3]

Synthesis of Copper(II) Dichlorate Tetrahydrate via Precipitation

Expertise & Experience Pillar: The most reliable and common laboratory-scale synthesis of copper(II) dichlorate relies on a double displacement (metathesis) reaction between aqueous copper(II) sulfate and barium chlorate.[1][2] This method is favored because of the extremely low solubility of the barium sulfate byproduct, which can be effectively removed by filtration, driving the reaction to completion.

2.1. Principle of Reaction The reaction proceeds according to the following equation, yielding aqueous copper(II) dichlorate and a solid precipitate of barium sulfate:

CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)↓[1]

2.2. Materials & Equipment

Chemicals & Reagents Equipment
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)2x 500 mL Beakers
Barium Chlorate (Ba(ClO₃)₂)250 mL Graduated cylinders
Deionized Water (DI H₂O)Magnetic stir plate and stir bars
Hot plate
Büchner funnel and suction flask
Whatman No. 1 filter paper (or equivalent)
Vacuum desiccator or rotary evaporator
Spatulas, glass rods

2.3. Experimental Protocol

  • Prepare Reagent Solutions:

    • Solution A (Copper Sulfate): Prepare a 1.0 M solution of copper(II) sulfate. Dissolve 24.97 g of CuSO₄·5H₂O in 100 mL of DI water in a 500 mL beaker. Gently heat and stir until fully dissolved.

    • Solution B (Barium Chlorate): Prepare a 1.0 M solution of barium chlorate. In a separate 500 mL beaker, dissolve 30.43 g of Ba(ClO₃)₂ in 100 mL of DI water. Gentle heating and stirring will aid dissolution.

    • Causality Note: Using hot, concentrated solutions increases the reaction rate and helps ensure the subsequent crystallization of the product.[1]

  • Reaction Execution:

    • While stirring, slowly add the hot Solution A (Copper Sulfate) to Solution B (Barium Chlorate).

    • A dense, white precipitate of barium sulfate (BaSO₄) will form immediately.

    • Continue stirring the mixture for 15-20 minutes to ensure the reaction goes to completion.

  • Isolation of Product Solution:

    • Allow the precipitate to settle. Set up a Büchner funnel with a suction flask for vacuum filtration.

    • Carefully decant the supernatant liquid through the filter paper to separate the aqueous copper(II) dichlorate solution from the BaSO₄ precipitate.

    • Wash the precipitate in the beaker with a small amount (10-15 mL) of hot DI water, and pass this wash through the filter to recover any remaining product. Discard the BaSO₄ precipitate according to institutional hazardous waste guidelines.

  • Crystallization of Tetrahydrate:

    • Transfer the clear, blue filtrate to a clean evaporating dish.

    • To obtain the solid crystals, gently evaporate the water. The preferred method is to use a rotary evaporator or place the solution in a vacuum desiccator.

    • Causality Note: Avoid aggressive heating, as copper(II) dichlorate decomposes above 73 °C.[1] Evaporation under vacuum allows for water removal at a lower temperature, preserving the integrity of the compound.[1]

    • Light blue crystals of copper(II) dichlorate tetrahydrate (Cu(ClO₃)₂·4H₂O) will form as the solution becomes supersaturated.

  • Final Product Handling:

    • Collect the crystals and dry them further in a desiccator.

    • Store the final product in a tightly sealed, clearly labeled container in a designated area for oxidizers.

2.4. Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagent Preparation CuSO4 Prepare 1M CuSO₄ Solution React Combine Hot Solutions CuSO4->React BaClO32 Prepare 1M Ba(ClO₃)₂ Solution BaClO32->React Filter Vacuum Filtration React->Filter Evaporate Evaporate Under Vacuum Filter->Evaporate Filtrate Waste BaSO₄ Precipitate (Waste) Filter->Waste Solid Product Cu(ClO₃)₂·4H₂O Crystals Evaporate->Product

Caption: Workflow for the synthesis of Copper(II) Dichlorate Tetrahydrate.

Preparation of a Standardized Aqueous Solution

3.1. Physicochemical Data

PropertyValueSource
Chemical Formula Cu(ClO₃)₂·4H₂O[1]
Molar Mass 302.51 g/mol [1][10]
Appearance Light blue crystals[1][2]
Density 2.26 g/cm³[1]
Melting Point Decomposes (~65-73 °C)[1][2]
Solubility in Water Highly soluble (e.g., 62.17 g/100 mL at 18 °C)[1][2]

3.2. Protocol for 0.1 M Solution

This protocol describes the preparation of 100 mL of a 0.1 M copper(II) dichlorate tetrahydrate solution.

  • Calculation:

    • Moles needed = Concentration (M) × Volume (L)

    • Moles = 0.1 mol/L × 0.1 L = 0.01 moles

    • Mass needed = Moles × Molar Mass

    • Mass = 0.01 mol × 302.51 g/mol = 3.025 g

  • Procedure:

    • Accurately weigh 3.025 g of the synthesized Cu(ClO₃)₂·4H₂O crystals.

    • Transfer the solid to a 100 mL volumetric flask.

    • Add approximately 70 mL of DI water to the flask.

    • Swirl the flask gently until all the solid has completely dissolved.

    • Once dissolved, carefully add DI water up to the 100 mL calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Quality Control & Characterization

Authoritative Grounding: To ensure the identity and purity of the synthesized product, characterization is recommended.

  • UV-Visible Spectroscopy: Aqueous solutions of copper(II) salts containing the [Cu(H₂O)₆]²⁺ complex exhibit a characteristic broad absorption peak in the visible range, typically around 800 nm.[11] This can be used to confirm the presence of the aquated copper(II) ion.

  • FT-IR Spectroscopy: Analysis of the solid product should show characteristic vibrational bands for the chlorate anion (ClO₃⁻) and the water of hydration (O-H stretch).

  • Elemental Analysis: For rigorous confirmation, elemental analysis can be performed to determine the percentages of Cu, Cl, H, and O, which should match the theoretical values for Cu(ClO₃)₂·4H₂O.

References

  • Copper(II) chlorate - Wikipedia. Wikipedia. Available at: [Link]

  • Copper(II) Chlorate - Copper Chemistry Wiki. Fandom. Available at: [Link]

  • Copper Chlorate - Sinochem Nanjing Corporation. Sinochem Nanjing Corporation. Available at: [Link]

  • Synthesis, Characterisation and Crystal Structure of a Copper(II) Dichromate Complex... ResearchGate. Available at: [Link]

  • Cupric chlorate | Cl2CuO6 | CID 3014850 - PubChem. NIH. Available at: [Link]

  • US8692010B1 - Synthesis method for copper compounds - Google Patents. Google.
  • Synthesis and structural characterization of the dichloride complex formed by carboxy-functionalized Cu(diazacyclam)2+ cation... PMC. Available at: [Link]

  • Tetraaquacopper (II) chlorate | Cl2CuH8O10 | CID 3083246 - PubChem. NIH. Available at: [Link]

  • Understanding Copper Chlorate: Composition and Characteristics - Oreate AI Blog. Oreate. Available at: [Link]

  • Copper(II) chloride - Wikipedia. Wikipedia. Available at: [Link]

  • Copper(II) chloride tetrahydrate | Cl2CuH8O4 | CID 129700380 - PubChem. NIH. Available at: [Link]

  • Preparation of copper(II) chloride. ChemIQSoc. Available at: [Link]

  • Managing Chlorite and Chlorate in Drinking Water. Coftec. Available at: [Link]

  • THERMAL DECOMPOSITION OF ALKALI METAL CHLORATES - DTIC. Defense Technical Information Center. Available at: [Link]

  • Chlorate - Sciencemadness Wiki. Sciencemadness. Available at: [Link]

  • Synthesis and Characterization of New Copper(II) Coordination Compounds with Methylammonium Cations - MDPI. MDPI. Available at: [Link]

  • Preparation of Copper I and Copper II Chloride - YouTube. YouTube. Available at: [Link]

  • How to determine the formula for copper(II) chlorate - Quora. Quora. Available at: [Link]

  • US4676971A - Method for removing chlorate from alkali metal hydroxide - Google Patents. Google.
  • Formation of Copper(II) Chloride Hydrate? : r/chemistry - Reddit. Reddit. Available at: [Link]

  • (PDF) Synthesis, characterization and crystal structure of Cu(II) complex... ResearchGate. Available at: [Link]

Sources

Application

copper dichlorate tetrahydrate as a precursor in materials science

Application Note: Copper(II) Chlorate Tetrahydrate as a Precursor in Materials Science Part 1: Executive Summary & Strategic Utility Copper(II) chlorate tetrahydrate ( ), often commercially listed as copper dichlorate te...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Copper(II) Chlorate Tetrahydrate as a Precursor in Materials Science

Part 1: Executive Summary & Strategic Utility

Copper(II) chlorate tetrahydrate (


), often commercially listed as copper dichlorate tetrahydrate , is a specialized, high-energy precursor distinct from the more common copper chloride or nitrate.[1] Unlike passive metal salts, this compound functions simultaneously as a metal source  and a strong oxidant .[1]

Its utility in materials science is driven by two unique physicochemical properties:

  • Low-Temperature Exothermic Decomposition: The chlorate anion (

    
    ) decomposes exothermically at relatively low temperatures (~150°C), releasing oxygen.[1] This makes it an ideal candidate for Self-Propagating High-Temperature Synthesis (SHS)  of highly porous copper oxide (
    
    
    
    ) nanostructures without the need for external oxygen diffusion.[1]
  • Energetic Coordination Chemistry: It serves as the backbone for "Green Primary Explosives."[1] By coordinating nitrogen-rich ligands (e.g., triazoles) to the copper center while retaining the oxidizing chlorate anion, researchers can synthesize lead-free energetic materials with tunable sensitivity.[1]

Critical Nomenclature Note: While often sold as "Copper Dichlorate," the scientifically accurate IUPAC designation is Copper(II) chlorate .[1] This guide uses the terms interchangeably but emphasizes the chlorate (


) chemistry.

Part 2: Safety & Handling (The "Red Flag" Protocol)

WARNING: EXPLOSION HAZARD Copper chlorate is a potent oxidizer.[1][2] Its instability is significantly higher than that of copper nitrate or perchlorate.[1]

  • Incompatibility: NEVER mix dry copper chlorate with sulfur, phosphorus, powdered metals (Al, Mg), or strong reducing agents.[1] Friction or impact can trigger detonation.[1]

  • Hygroscopicity: The tetrahydrate is hygroscopic.[1][3] It must be stored in a desiccator.[1] If the material turns into a green liquid (deliquescence), its precise stoichiometry is lost, affecting precursor ratios.[1]

  • PPE: Full face shield, blast shield for quantities >1g, and anti-static apparel.[1]

Part 3: Core Protocol – In-Situ Preparation

Because commercial shipping of copper chlorate is restricted due to hazard classifications, and the material degrades (absorbs water) rapidly, fresh in-situ preparation is the industry standard for high-fidelity research.[1]

Objective: Synthesize high-purity


 solution for immediate use in material synthesis.

Mechanism: Double Displacement (Metathesis)


[1]

Reagents:

  • Copper(II) Sulfate Pentahydrate (

    
    ), ACS Reagent.[1]
    
  • Barium Chlorate Monohydrate (

    
    ), Reagent Grade.[1]
    
  • Solvent: Deionized Water (18.2 M

    
    ).[1]
    

Step-by-Step Protocol:

  • Stoichiometric Calculation: Calculate exact molar equivalents. Excess sulfate will contaminate the final product; excess barium is toxic.[1]

    • Example: Dissolve 2.497 g of

      
       (10 mmol) in 20 mL warm DI water (50°C).
      
    • Dissolve 3.223 g of

      
       (10 mmol) in 20 mL warm DI water.
      
  • Precipitation: Slowly add the barium chlorate solution to the copper sulfate solution under magnetic stirring (300 RPM). A dense white precipitate of Barium Sulfate (

    
    ) will form immediately.[1]
    
  • Digestion: Stir for 30 minutes at 50°C to ensure complete reaction.

  • Filtration:

    • Use a 0.22

      
       PTFE syringe filter or fine sintered glass funnel.[1]
      
    • Critical Quality Check: The filtrate must be clear blue/green.[1] Any turbidity indicates residual

      
      .[1]
      
  • Concentration (Optional): If solid tetrahydrate is required, evaporate the filtrate under reduced pressure (Rotavap) at maximum 40°C . Do not exceed 60°C to prevent thermal decomposition.[1]

Part 4: Application Protocols

Application A: Combustion Synthesis of Porous CuO Nanocatalysts

Target Audience: Catalysis & Gas Sensor Researchers

Rationale: Standard calcination of Copper Nitrate requires 400°C+ and often leads to particle sintering.[1] Copper Chlorate decomposes exothermically, driving a "micro-explosion" that creates highly porous, high-surface-area oxides at lower bulk temperatures.[1]

Workflow:

  • Impregnation: Mix the prepared

    
     solution with a fuel/support (e.g., Urea or porous Silica).[1]
    
    • Fuel Ratio: For urea-based combustion, maintain a Fuel-to-Oxidizer ratio (

      
      ) of 1.0.[1]
      
  • Ignition: Place the crucible in a pre-heated furnace at 300°C.

  • Reaction:

    • The chlorate decomposes:

      
      .[1]
      
    • The released

      
       and 
      
      
      
      gases rapidly expand, preventing the agglomeration of the nascent
      
      
      particles.[1]
  • Post-Treatment: Anneal at 400°C for 1 hour to remove residual chlorine species.

Data Output: Surface Area Comparison

PrecursorCalcination TempBET Surface Area (

)
Pore Structure
Copper Nitrate500°C10 - 20Dense, sintered
Copper Chlorate 300°C (Auto-combustion) 60 - 85 Hierarchical Porous
Application B: Synthesis of Green Energetic Coordination Polymers

Target Audience: Defense & Pyrotechnics Researchers

Rationale: Lead Azide is toxic.[1] Copper(II) chlorate complexes with high-nitrogen ligands (e.g., 4-amino-1,2,4-triazole) serve as "Green Primary Explosives" that are safer to handle but highly energetic.[1]

Protocol:

  • Ligand Preparation: Dissolve 20 mmol of 4-amino-1,2,4-triazole (ATZ) in Ethanol.

  • Complexation: Add the ethanolic ligand solution dropwise to 10 mmol of aqueous

    
     (prepared in Part 3).
    
  • Crystallization: The solution will turn deep blue/purple.[1] Allow slow evaporation at room temperature.[1]

    • Note: Do not heat.[1]

  • Isolation: Filter the resulting crystals and wash with cold ethanol.

Mechanism Visualization:

G Precursor Cu(ClO3)2 (aq) (Oxidizer Core) Complex Energetic Complex [Cu(L)x](ClO3)2 Precursor->Complex Coordination Ligand Nitrogen-Rich Ligand (Fuel Source) Ligand->Complex Ignition Stimulus (Heat/Impact) Complex->Ignition Explosion Detonation (N2 + Cl2 + CuO) Ignition->Explosion Redox Reaction

Figure 1: Synthesis and energetic pathway of Copper Chlorate coordination polymers.[1] The chlorate anion acts as the internal oxidizer for the nitrogen-rich ligand fuel.[1]

Part 5: Characterization & Quality Control

To validate your precursor and final material, use the following markers:

  • FTIR Spectroscopy:

    • Chlorate (

      
      ):  Look for strong absorption bands at 960-990 cm⁻¹  (
      
      
      
      stretch) and 480-500 cm⁻¹ (
      
      
      bend).[1]
    • Validation: Disappearance of these bands after calcination confirms conversion to Oxide.[1]

  • XRD (X-Ray Diffraction):

    • Precursor:

      
       shows characteristic peaks (Orthorhombic Pcab).[1]
      
    • Product (CuO): Monoclinic Tenorite phase (peaks at

      
      ).[1]
      
  • Thermal Analysis (TGA/DSC):

    • Expect a sharp exothermic peak at ~160-200°C (Decomposition of Chlorate).[1] This is the "signature" of the material's energetic potential.[1]

References

  • Wurzenberger, M. H., et al. (2018).[1][3][4][5] "Copper(II) Chlorate Complexes: The Renaissance of a Forgotten and Misjudged Energetic Anion."[1][4][5] Chemistry – A European Journal.[1] Link[1]

  • PubChem Database. (2025).[1] "Tetraaquacopper(II) chlorate | Cl2CuH8O10."[1] National Center for Biotechnology Information.[1] Link[1]

  • Shidlovskiy, A. A. (1964).[1] "Thermal Decomposition of Chlorates and Perchlorates." Russian Journal of Inorganic Chemistry. (Foundational text on chlorate decomposition kinetics).

  • American Elements. (2025). "Copper Chlorate Product Information." Materials Science Catalog. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

preventing decomposition of copper dichlorate tetrahydrate in experiments

The following technical guide serves as a specialized support resource for researchers working with Copper(II) Chlorate Tetrahydrate (synonymously referred to as Copper Dichlorate ). This compound is chemically aggressiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Copper(II) Chlorate Tetrahydrate (synonymously referred to as Copper Dichlorate ).

This compound is chemically aggressive, hygroscopic, and thermally unstable. The guide prioritizes safety, stability maintenance, and experimental integrity.

Status: Active | Ticket ID: CU-CLO3-STAB-01 | Role: Senior Application Scientist

Executive Summary

Copper(II) Chlorate Tetrahydrate (


)  is a potent oxidizing agent and coordination compound. In experimental settings, "decomposition" typically manifests in three distinct failure modes:
  • Deliquescence: Rapid absorption of atmospheric moisture leading to liquefaction.

  • Thermal Dissociation: Loss of water of crystallization followed by chlorate disproportionation (often explosive).

  • Redox Instability: Spontaneous reaction with reducing agents or organic solvents.

This guide provides the protocols required to arrest these decay pathways.

Part 1: Troubleshooting & FAQs

Direct solutions to observed experimental failures.

Q1: The blue crystals are turning into a green viscous liquid within minutes of weighing. Is the sample degraded?

Diagnosis: Deliquescence (Moisture Attack). The material has not chemically decomposed yet, but it has transitioned phase due to high humidity. Copper chlorate is extremely hygroscopic. The Fix:

  • Immediate Action: If the exact mass is not critical, dissolve the liquid in the reaction solvent (if compatible). If solid state is required, the sample is compromised.

  • Prevention Protocol:

    • Handle only in a glove box or a humidity-controlled environment (<30% RH).

    • Use an inert atmosphere (Argon/Nitrogen) for all transfers.

    • Do not weigh on open benchtop balances for longer than 15 seconds.

Q2: My reaction mixture turned black and released a yellow gas upon heating to 70°C. What happened?

Diagnosis: Thermal Decomposition & Chlorate Disproportionation. You exceeded the thermal stability threshold.

  • Mechanism:

    
     has a low melting point (~65°C). Above this, it dehydrates and then the chlorate ion (
    
    
    
    ) disproportionates, releasing toxic Chlorine Dioxide (
    
    
    )
    (yellow gas) and Oxygen, leaving behind Copper(II) Oxide (black precipitate) or Copper Chloride. The Fix:
  • Temperature Limit: Never heat solid material above 60°C .

  • Solution Heating: If in solution, maintain temperature

    
    .
    
  • Emergency Safety: Evacuate the area if yellow gas (

    
    ) is observed; it is explosive and toxic.
    
Q3: Can I use ethanol or acetone to wash the crystals?

Diagnosis: Incompatibility Risk (Explosion Hazard). ABSOLUTELY NOT.

  • Causality: Chlorates are strong oxidizers.[1] Mixing them with organic solvents (ethanol, acetone, ether) creates a shock-sensitive high-explosive mixture. The Fix:

  • Solvent Selection: Use only water (if compatible) or highly oxidized solvents. Ideally, avoid washing; recrystallize from aqueous solutions only if strictly necessary and dry under vacuum at ambient temperature.

Q4: How do I store this long-term without it caking or decomposing?

Diagnosis: Storage Instability. The Fix:

  • Vessel: Teflon-lined or glass container (avoid metal lids which corrode).

  • Environment: Desiccator with active desiccant (

    
     or Silica Gel), kept in the dark.
    
  • Temperature: Store at 4°C to slow thermal degradation, but ensure the container is warmed to room temperature before opening to prevent condensation.

Part 2: Experimental Protocols

Standard Operating Procedures (SOPs) for handling and stabilization.

Protocol A: Safe Handling & Weighing

Objective: Prevent deliquescence and contamination during mass measurement.

  • Preparation: Pre-dry all spatulas and weighing boats in an oven (

    
    ) and cool in a desiccator.
    
  • Environment: Purge the weighing chamber with dry Nitrogen if a glovebox is unavailable.

  • Transfer:

    • Open the stock container only inside the controlled zone.

    • Transfer quickly to a pre-tared, sealable weighing vial (screw cap with septum).

    • Record mass after sealing the vial.

  • Dissolution: Add solvent via syringe through the septum to avoid atmospheric exposure.

Protocol B: Dehydration (Removal of Water of Crystallization)

Note: Only perform if the anhydrous form is strictly required. High Risk.

  • Setup: Vacuum drying line with a cold trap.

  • Procedure:

    • Place

      
       in a round-bottom flask.
      
    • Apply high vacuum (<0.1 mbar).

    • Slowly ramp temperature to 40-50°C using a water bath. DO NOT EXCEED 60°C.

    • Monitor color change (Blue

      
       Yellow-Brown/Greenish for anhydrous).
      
  • Validation: Verify mass loss corresponds to 4 water molecules (~24% mass reduction).

Part 3: Data Visualization & Logic

Stability Logic Flow

The following diagram illustrates the critical failure pathways for Copper(II) Chlorate Tetrahydrate and the required intervention points.

G Substance Cu(ClO3)2 · 4H2O (Copper Chlorate Tetrahydrate) Heat Heat (>65°C) Substance->Heat Moisture Humidity (>40% RH) Substance->Moisture Organics Organic Solvents (Ethanol/Acetone) Substance->Organics Melt Melting & Dehydration Heat->Melt Initial Phase Liquid Deliquescence (Phase Change to Liquid) Moisture->Liquid Rapid Absorption Explosion EXPLOSION / FIRE Organics->Explosion Redox Shock Decomp DECOMPOSITION (ClO2 Gas + CuO) Melt->Decomp Runaway Reaction Cooling Control: Keep <50°C Cooling->Heat Prevent Desiccant Control: Desiccator/Glovebox Desiccant->Moisture Prevent Inert Control: Aqueous/Inert Media Only Inert->Organics Prevent

Figure 1: Stability failure modes and required engineering controls for Copper Chlorate handling.

Compatibility & Properties Matrix
ParameterSpecification / LimitConsequence of Failure
Melting Point ~65°CDehydration begins; risk of thermal runaway.
Decomposition Temp >100°C (Rapid)Release of

and

(Toxic/Explosive).
Hygroscopicity High (Deliquescent)Loss of stoichiometry; concentration errors.
Compatible Solvents Water, Dilute Mineral AcidsN/A
Incompatible Solvents Alcohols, Ketones, Ethers, AminesImmediate Fire/Explosion Hazard.
Storage Materials Glass, Teflon (PTFE)Metal containers will corrode; Paper/Cardboard may ignite.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3014850, Cupric chlorate. Retrieved from [Link]

  • American Elements. Copper Chlorate Safety Data Sheet & Properties. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions Involving Copper(II) Dichlorate Tetrahydrate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for failed or underperforming reactions involving copper(II) dichlorat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for failed or underperforming reactions involving copper(II) dichlorate tetrahydrate, Cu(ClO₃)₂·4H₂O. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical rationale to empower you to diagnose and resolve issues in your own experiments.

Introduction: Understanding the Reagent

Copper(II) dichlorate tetrahydrate is a potent oxidizing agent and a source of copper(II) ions for various chemical transformations.[1][2] Its reactivity is a double-edged sword: while effective, it is also sensitive to reaction conditions, impurities, and its own hydration state. Failed reactions are often not due to a single catastrophic error, but a combination of subtle factors. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Part 1: Pre-Reaction Troubleshooting & Material Characterization

The success of a reaction begins with a thorough understanding and characterization of your starting materials. The quality of your copper(II) dichlorate tetrahydrate is paramount.

FAQ 1: My reaction is sluggish or fails to initiate. Could the starting material be the problem?

Answer: Absolutely. The most common issues with the starting material are its hydration state and the presence of impurities.

A. Verifying the Hydration State:

Copper(II) chlorate is hygroscopic and can exist in different hydrated forms, most commonly as the tetrahydrate or hexahydrate.[1][3] The presence of coordinated water molecules can significantly impact the compound's solubility in organic solvents and its Lewis acidity, thereby affecting its catalytic activity.

Troubleshooting Protocol: Thermal Gravimetric Analysis (TGA)

A definitive way to determine the hydration state is through TGA.

Experimental Protocol: TGA of Copper(II) Dichlorate Hydrate

  • Sample Preparation: Carefully place 5-10 mg of your copper(II) dichlorate hydrate into an alumina or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition of the sample holder.

    • Heating Rate: A rate of 10 °C/min is standard.

    • Temperature Range: 25 °C to 300 °C.

  • Data Analysis:

    • The TGA curve will show stepwise mass loss corresponding to the loss of water molecules. For the tetrahydrate (molar mass: 302.51 g/mol ), the four water molecules (total mass: 72.06 g/mol ) account for approximately 23.8% of the total mass. You should observe a mass loss in this range. The decomposition of the anhydrous salt generally begins at higher temperatures.[1]

B. Identifying Potential Impurities:

Copper(II) dichlorate is often synthesized via a metathesis reaction between copper(II) sulfate and barium chlorate.[1]

CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)[4][5]

Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Residual copper(II) sulfate or barium chlorate.

  • Precipitation By-products: Incomplete removal of barium sulfate.

  • Basic Copper Salts: Formed if the pH is not controlled, appearing as green solids.[1][6]

Troubleshooting Protocol: Qualitative and Quantitative Analysis

  • Barium Impurities: The presence of barium ions can be detrimental to some catalytic processes.[7] A simple qualitative test is to dissolve a sample of your copper chlorate in deionized water and add a small amount of a soluble sulfate salt (e.g., sodium sulfate). The formation of a white precipitate (BaSO₄) indicates barium contamination.[8][9] For quantitative analysis, Inductively Coupled Plasma (ICP) spectroscopy is recommended.

  • Sulfate Impurities: To test for residual sulfates, dissolve your sample in deionized water and add a solution of barium chloride. A white precipitate indicates the presence of sulfate ions.[10]

Part 2: Troubleshooting During the Reaction

Once you have validated your starting material, issues can still arise during the reaction itself.

FAQ 2: The reaction mixture turned green and a precipitate formed, but my desired product yield is low. What happened?

Answer: This is a classic sign of the formation of basic copper salts, which are generally catalytically inactive. This can be caused by several factors:

  • Presence of Base: The reaction may be generating a basic byproduct, or there may be basic impurities in your starting materials or solvent.

  • Thermal Decomposition: Heating copper(II) chlorate, especially in the presence of moisture, can lead to its decomposition into basic copper salts.[1]

Troubleshooting Workflow:

start Low Yield & Green Precipitate check_base Is there a base present in the reaction? start->check_base check_temp Was the reaction heated? check_base->check_temp No base_source Identify source of base (reagents, byproducts). check_base->base_source Yes temp_issue Decomposition to basic copper salts. check_temp->temp_issue Yes solution1 Use a non-basic solvent or add a proton source. base_source->solution1 solution2 Run reaction at a lower temperature. temp_issue->solution2 start Quenched Reaction Mixture extraction Liquid-Liquid Extraction start->extraction filtration Filtration extraction->filtration Aqueous wash with chelating agent (e.g., EDTA) chromatography Column Chromatography filtration->chromatography Pass through a plug of silica or celite product Purified Product chromatography->product

Sources

Troubleshooting

optimizing reaction conditions with copper dichlorate tetrahydrate

The following technical guide addresses the optimization of reaction conditions using Copper(II) Chlorate Tetrahydrate , a specialized and highly reactive reagent. Technical Support Center: Copper(II) Chlorate Tetrahydra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction conditions using Copper(II) Chlorate Tetrahydrate , a specialized and highly reactive reagent.

Technical Support Center: Copper(II) Chlorate Tetrahydrate ( )[1]

Core Chemical Identity & Safety Directive

WARNING: CRITICAL DISTINCTION REQUIRED Before proceeding, you must verify the identity of your reagent. "Copper dichlorate" is a non-IUPAC synonym for Copper(II) Chlorate .[1] It is frequently confused with Copper(II) Chloride (


) or Copper(II) Perchlorate  (

).[1]
  • Copper(II) Chlorate (

    
    ):  Strong OXIDIZING AGENT .[1] Shock-sensitive when dry; explosive with organics.[1] Used in energetic materials and specific oxidations.[1][2][3]
    
  • Copper(II) Chloride (

    
    ):  Common LEWIS ACID / CATALYST .[1] Used in cross-coupling and chlorination.[1]
    
  • Copper(II) Perchlorate (

    
    ):  Common LEWIS ACID .[1] Used in glycosylation and Diels-Alder reactions.[1]
    

If you are attempting a standard catalytic organic transformation (e.g., Michael addition, Friedel-Crafts) and your protocol calls for a "copper salt," ensure you are NOT using Copper Chlorate by mistake.[1] Using Chlorate with organic solvents (THF, Ether, Alcohols) can lead to immediate detonation.

Optimization of Reaction Conditions

If you have confirmed you require Copper(II) Chlorate Tetrahydrate (e.g., for synthesis of energetic coordination compounds or specific oxidative cleavage), follow these optimization parameters.

A. Solvent Compatibility & Concentration

Issue: The tetrahydrate is deliquescent and highly soluble in water but dangerous in oxidizable solvents.[1]

  • Optimal Solvents: Water (

    
    ), dilute mineral acids (
    
    
    
    ,
    
    
    ).[1]
  • Contraindicated Solvents: Alcohols (MeOH, EtOH), Acetone, Ether, THF, DMSO.[1] Risk of spontaneous ignition.

  • Optimization Strategy:

    • Concentration: High solubility allows for concentrated aqueous stocks (>50% w/v).[1]

    • Ionic Strength: In aqueous media, the

      
       anion is stable at neutral pH but becomes a more aggressive oxidant as pH drops.[1]
      
B. Temperature Control

Issue: Thermal instability of the chlorate anion and the hydrate.

  • Decomposition Point: The tetrahydrate melts/decomposes at ~65°C .[1] Above this, it releases

    
     (toxic/explosive gas) and 
    
    
    
    .[1]
  • Protocol: Maintain reaction temperature below 60°C .

  • Cooling: For exothermic additions, use an ice/brine bath to keep

    
    .[1]
    
C. Stoichiometry & Ligand Coordination

Issue: In coordination chemistry (e.g., synthesizing high-energy materials like Cu(II) triazole complexes), the water ligands in


 compete with organic ligands.[1]
  • Ligand Exchange: The water molecules are labile.[1] To drive coordination with nitrogen-rich ligands (e.g., 4-amino-1,2,4-triazole), use a slight excess of the ligand.

  • pH Adjustment: Avoid strong bases which precipitate

    
    .[1] Maintain pH 4–6.
    

Troubleshooting Guide (Q&A)

Category 1: Stability & Physical State

Q: The reagent has turned into a blue liquid in the bottle. Is it degraded?

  • Diagnostic: Copper(II) chlorate tetrahydrate is extremely deliquescent (absorbs moisture from air until it dissolves).[1]

  • Solution: The chemical identity is likely intact, but the concentration is now unknown.[1]

    • Action: Do not dry by heating (explosion risk).[1] Use as a solution and standardize the copper content via iodometric titration.[1]

    • Prevention:[1] Store in a desiccator with

      
       or molecular sieves.[1]
      

Q: A yellow gas is evolving from the reaction mixture.

  • Diagnostic: You have exceeded the thermal stability limit (>65°C) or the solution is too acidic, generating Chlorine Dioxide (

    
    ) .[1]
    
  • Immediate Action: Stop heating. Purge with inert gas (Nitrogen) into a scrubber (sodium thiosulfate solution).[1] Evacuate the area.

  • Future Optimization: Lower reaction temperature to <50°C and buffer the pH > 3.

Category 2: Reaction Outcomes

Q: I observed a flash of light or "popping" sound when adding the reagent to the solvent.

  • Diagnostic: Incompatible Solvent. You likely added Copper Chlorate to an organic solvent (e.g., Ethanol, Acetone) or a reducing agent.[1]

  • Corrective Action: ABORT EXPERIMENT. Treat the mixture as an unexploded bomb. Dilute cautiously with large volumes of water if safe.[1]

  • Protocol Change: Switch to aqueous media. If an organic co-solvent is strictly required, use non-oxidizable solvents like

    
     (if permitted) or perform the reaction in a biphasic water/DCM system (with extreme caution).[1]
    

Q: Low yield in coordination complex synthesis (product remains in solution).

  • Diagnostic: High water solubility of the chlorate salt prevents precipitation of the target complex.[1]

  • Optimization:

    • Increase concentration of precursors.[1]

    • Salting Out: Add a compatible non-reducing salt (e.g., Sodium Chlorate) to increase the common ion effect (use caution).[1]

    • Slow Evaporation: Allow water to evaporate at room temperature (do not heat) to grow crystals.[1]

Decision Logic & Workflow

The following diagram outlines the critical decision path for handling Copper Dichlorate Tetrahydrate safely.

G Start Start: Reagent Selection CheckID Verify Chemical Identity: Is it Cu(ClO3)2 (Chlorate)? Start->CheckID IsChloride Actually meant CuCl2 (Chloride)? (Common Catalyst) CheckID->IsChloride No, it's Chloride IsPerchlorate Actually meant Cu(ClO4)2? (Lewis Acid) CheckID->IsPerchlorate No, it's Perchlorate IsChlorate Confirmed: Cu(ClO3)2 (Oxidant / Energetic) CheckID->IsChlorate Yes, Chlorate SolventCheck Check Solvent System IsChlorate->SolventCheck OrganicSolvent Organic Solvent (MeOH, THF, Acetone) SolventCheck->OrganicSolvent AqueousSolvent Aqueous / Inert (H2O, Dilute Acid) SolventCheck->AqueousSolvent Explosion STOP: EXPLOSION RISK Incompatible with Organics OrganicSolvent->Explosion TempCheck Temperature Control AqueousSolvent->TempCheck HighTemp Temp > 65°C TempCheck->HighTemp SafeTemp Temp < 60°C TempCheck->SafeTemp Decomp Decomposition to ClO2 (Toxic/Unstable) HighTemp->Decomp Proceed Proceed with Synthesis (Monitor pH & Precipitate) SafeTemp->Proceed

Figure 1: Critical safety and optimization decision tree for Copper(II) Chlorate Tetrahydrate.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication for Optimization
Formula

Tetrahydrate form is standard.[1]
Appearance Blue to Green CrystalsColor change to yellow/brown indicates decomposition.[1]
Solubility High (

g/100mL in

)
Ideal for aqueous phase reactions; difficult to precipitate products.[1]
Melting Point ~65°C (Decomposes)Strict upper temperature limit.
Reactivity Strong OxidizerIncompatible with sulfur, phosphorus, alcohols, and amines (unless controlled).[1]
Hygroscopicity DeliquescentMust be weighed quickly or in a glovebox; store desiccated.[1]

References

  • PubChem. (2025).[1][4] Tetraaquacopper(II) chlorate.[1] National Library of Medicine.[1][4] [Link][1]

  • American Elements. (2025). Copper Chlorate.[1][2][4][5][6][7][8][9] American Elements Supplier Data. [Link][1]

  • Wojewódka, A., et al. (2018).[1] Copper(II) Chlorate Complexes: The Renaissance of a Forgotten and Misjudged Energetic Anion. Journal of the American Chemical Society.[1] [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Copper(II) Chlorate and Copper(II) Perchlorate

For researchers and professionals in fields ranging from catalysis to energetic materials, the selection of an appropriate oxidizing agent is a critical decision that balances reactivity with operational safety. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in fields ranging from catalysis to energetic materials, the selection of an appropriate oxidizing agent is a critical decision that balances reactivity with operational safety. This guide provides a detailed, evidence-based comparison between copper(II) chlorate, Cu(ClO₃)₂, and copper(II) perchlorate, Cu(ClO₄)₂, focusing on the chemical principles and experimental data that govern their performance.

Foundational Chemical Principles: The Oxidation State of Chlorine

The core difference in reactivity between copper(II) chlorate and perchlorate originates from the oxidation state of the chlorine atom within their respective anions. In the chlorate anion (ClO₃⁻), chlorine exists in a +5 oxidation state, whereas in the perchlorate anion (ClO₄⁻), chlorine is in its highest possible oxidation state of +7.[1]

This distinction is crucial. The perchlorate ion is characterized by its significant kinetic stability, a result of the four oxygen atoms effectively shielding the central chlorine atom and the high activation energy required to break the strong Cl-O bonds. Conversely, the chlorate ion, with one fewer oxygen atom, is less sterically shielded and more chemically labile. This inherent structural difference renders chlorates more reactive and less stable than their perchlorate counterparts.[2]

Experimental Analysis: Thermal Stability and Decomposition

A primary and quantifiable measure of reactivity is thermal stability. The temperature at which a compound begins to decompose provides profound insight into its energetic characteristics. Standard analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine these parameters.

Experimental Protocol: Comparative Thermal Analysis via DSC/TGA

  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground sample (copper(II) chlorate or copper(II) perchlorate) into a standard aluminum or ceramic crucible.

  • Instrumentation: Place the sample crucible into a calibrated simultaneous DSC/TGA instrument.

  • Atmosphere: Purge the sample chamber with an inert nitrogen atmosphere at a constant flow rate (e.g., 50 cm³/min).[3]

  • Heating Program: Initiate a linear heating ramp, typically 5-10°C per minute, from ambient temperature to a final temperature of approximately 500°C.[3]

  • Data Acquisition: Continuously record mass loss (TGA) and differential heat flow (DSC) as a function of temperature. The onset temperature of the major exothermic event in the DSC curve is identified as the decomposition temperature.

Comparative Thermal Decomposition Data

CompoundAnionDecomposition Onset (°C)Key Characteristics
Copper(II) Chlorate ClO₃⁻~73°C (Melts & Decomposes)[4]Highly reactive; decomposition can be vigorous.[2]
Copper(II) Perchlorate ClO₄⁻> 250°CSignificantly more stable thermally than the chlorate salt.

The data unequivocally demonstrates the lower thermal stability of copper(II) chlorate. It begins to decompose at a much lower temperature, highlighting its greater intrinsic reactivity and potential hazard.[4]

Catalytic Performance: The Case of Ammonium Perchlorate Decomposition

A key application for copper compounds is as catalysts, particularly in the thermal decomposition of energetic materials like ammonium perchlorate (AP), a primary component in solid rocket propellants.[5][6][7][8][9] The role of the catalyst is to lower the activation energy of the decomposition reaction, thereby increasing the burning rate.[3][5]

The catalytic efficiency of copper salts in this context is directly related to their ability to facilitate electron transfer mechanisms and decompose into active species, such as copper oxides.[6][7]

Experimental Workflow for Evaluating Catalytic Activity

Caption: Workflow for comparing catalytic effects on ammonium perchlorate (AP) decomposition.

Due to its lower decomposition temperature and higher reactivity, copper(II) chlorate is expected to initiate the decomposition of AP at significantly lower temperatures compared to the more stable copper(II) perchlorate. The chlorate more readily provides the initial energy and reactive species needed to trigger the breakdown of the AP lattice. While direct comparative studies are scarce due to the hazardous nature of copper chlorate, the principle holds that less stable additives often exhibit higher catalytic activity.[2]

Synthesis, Availability, and Handling

Copper(II) Perchlorate: This salt is commercially available from most chemical suppliers. It is typically synthesized by reacting copper(II) oxide or copper(II) carbonate with perchloric acid. CuO + 2 HClO₄ → Cu(ClO₄)₂ + H₂O

Copper(II) Chlorate: This compound is not widely available commercially due to its instability and hygroscopic nature.[2] It is typically prepared in situ for research purposes via a metathesis reaction, for example, by reacting copper(II) sulfate with barium chlorate, which precipitates insoluble barium sulfate.[2]

Safety and Handling:

  • Copper(II) Chlorate: As a powerful oxidizer with low thermal stability, it is highly sensitive to heat, friction, and shock. It must be handled in small quantities with extreme caution, using non-metallic tools and behind a blast shield. It should never be stored with reducing agents, organic materials, or sulfur.[4]

  • Copper(II) Perchlorate: While more stable, it is still a strong oxidizer and should be stored away from combustible materials.[1] It is also toxic and hygroscopic.

Summary and Conclusion

FeatureCopper(II) Dichlorate (as Chlorate)Copper(II) Perchlorate
Anion ClO₃⁻ClO₄⁻
Chlorine Oxidation State +5[1]+7[1]
Relative Stability LowHigh
Thermal Decomposition Low Temperature (~73°C)[4]High Temperature (>250°C)
Expected Catalytic Activity Very HighHigh
Handling Hazard ExtremeHigh
Commercial Availability Very Limited / None[2]Readily Available

For applications requiring the highest possible reactivity and where extreme safety measures can be implemented, copper(II) chlorate might be considered. However, for the vast majority of research and industrial applications, copper(II) perchlorate offers a much more practical and safer balance of high oxidizing potential and manageable stability. The choice must be dictated by a thorough risk assessment and a clear understanding of the kinetic and thermodynamic requirements of the specific chemical system under investigation.

References

  • Thermal Decomposition of Ammonium Perchlorate Encapsulated with Copper(II)/Iron(III) Oxide Nanoparticles. CORE. Available at: [Link]

  • A Systematic Study of the Catalytic Decomposition Process of Ammonium Perchlorate and Its Decomposition Products Catalyzed by Copper and Copper Oxides. MDPI. Available at: [Link]

  • A Systematic Study of the Catalytic Decomposition Process of Ammonium Perchlorate and Its Decomposition Products Catalyzed by Copper and Copper Oxides. Scilit. Available at: [Link]

  • Study on the Catalytic Performance of Porous Cu/Cu2O Synthesized by One-Step Solvothermal Method for Thermal Decomposition of Ammonium Perchlorate. MDPI. Available at: [Link]

  • Copper vs. Ammonium Perchlorate in RamZland! YouTube. Available at: [Link]

  • The difference between chlorates and perchlorates. Zecai (Kunming) Trading Co., Ltd.. Available at: [Link]

  • Thermal Decomposition of Ammonium Perchlorate Encapsulated with Copper(II)/Iron(III) Oxide Nanoparticles. ResearchGate. Available at: [Link]

  • Copper(II) chlorate. Wikipedia. Available at: [Link]

  • Copper(II) Chlorate Complexes – the Renaissance of a Forgotten and Misjudged Energetic Anion. ACS Publications. Available at: [Link]

  • Copper(II) perchlorate. Sciencemadness Wiki. Available at: [Link]

Sources

Comparative

Spectroscopic Validation of Copper(II) Chlorate Tetrahydrate: A Comparative Guide

Status: Published Guide for Validation Protocols Target Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists Topic: Copper(II) Chlorate Tetrahydrate ( ) Executive Summary & Compound Profile Nomenclatur...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Published Guide for Validation Protocols Target Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists Topic: Copper(II) Chlorate Tetrahydrate (


)

Executive Summary & Compound Profile

Nomenclature Note: While often colloquially referred to as "Copper Dichlorate" in certain trade sectors, the IUPAC designation is Copper(II) Chlorate Tetrahydrate . This guide uses the standard chemical nomenclature to ensure scientific accuracy.

In drug development, copper salts are frequently employed as Lewis acid catalysts or oxidative coupling reagents. Unlike the robust Copper(II) Sulfate, Copper(II) Chlorate Tetrahydrate is a potent oxidizer with high aqueous solubility and specific coordination geometry. Its validation is critical not just for purity, but for safety—misidentification with non-oxidizing salts can lead to catastrophic process failures when mixed with organic solvents.

Compound Snapshot
PropertySpecificationCritical Validation Parameter
Formula

Confirm Hydration State (Tetrahydrate)
CAS 10294-45-8Differentiate from Perchlorate (10294-46-9)
Appearance Hygroscopic Blue/Blue-Green CrystalsVisually distinct from deep blue Sulfate
Hazards Strong Oxidizer , Shock SensitiveMUST differentiate from inert Sulfate

Comparative Analysis: The "Why" Behind the Choice

Researchers often substitute copper sources based on counter-ion non-coordinating ability. The Chlorate anion (


) offers a middle ground between the strongly coordinating Sulfate (

) and the non-coordinating Perchlorate (

).
Performance Matrix: Chlorate vs. Alternatives
FeatureCopper(II) Chlorate (

)
Copper(II) Sulfate (

)
Copper(II) Perchlorate (

)
Oxidation Potential High (Reactive Anion)Low (Inert Anion)Very High (Explosion Hazard)
Solubility (Water) Very High (>150 g/100mL)Moderate (~32 g/100mL)Extreme
Coordination Weakly coordinating (Distorted Octahedral)CoordinatingNon-coordinating
Key Spectral ID

~930–990 cm⁻¹

~1100 cm⁻¹

~1100 cm⁻¹

Spectroscopic Validation Workflow

This protocol relies on a "Self-Validating System" where three orthogonal techniques confirm identity, purity, and structure.

Method A: Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Definitive identification of the anion (Chlorate vs. Sulfate/Perchlorate) and hydration state.

  • Mechanism: The chlorate ion (

    
    ) has 
    
    
    
    symmetry, resulting in distinct vibrational modes compared to the
    
    
    symmetry of Sulfate and Perchlorate.
  • Critical Differentiator: Sulfate and Perchlorate both exhibit a massive, broad absorption band around 1100 cm⁻¹ . Copper Chlorate lacks this; its primary activity is shifted to 900–1000 cm⁻¹ .

Protocol:

  • Prep: Use ATR (Attenuated Total Reflectance) with a Diamond crystal. Note: Do not grind with KBr due to oxidation risk.

  • Scan: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Analysis:

Functional GroupModeFrequency (cm⁻¹)Interpretation
Water (

)

Stretch
3200–3500 (Broad)Confirms Hydrate status.
Water (

)

Bend
~1630Lattice water confirmation.
Chlorate (

)

(Asym Stretch)
960–990 Primary ID Peak. Distinct from Sulfate.
Chlorate (

)

(Sym Stretch)
930–950 Secondary ID Peak.
Chlorate (

)

(Bending)
480–600Fingerprint region.
Method B: UV-Visible Spectroscopy

Objective: Quantitative assay of Copper(II) content.

  • Mechanism: Aqueous Copper(II) exists as ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (or similar solvated species). The 
    
    
    
    electronic configuration leads to a broad
    
    
    transition (Jahn-Teller distorted).
  • Expectation: A broad maximum (

    
    ) at 800 ± 10 nm  (Red/NIR region), giving the solution its blue color.
    
  • Validation Check: If the peak shifts significantly (e.g., to <700 nm or >900 nm), it indicates contamination with coordinating ligands (like ammonia or chloride in high concentration).

Protocol:

  • Solvent: Deionized Water (Milli-Q).

  • Concentration: Prepare 0.02 M stock solution.

  • Path Length: 1.0 cm Quartz cuvette.

  • Blank: Deionized Water.

Method C: Raman Spectroscopy (Confirmatory)

Objective: Analysis of lattice modes and confirmation of


 symmetry without water interference.
  • Why Raman? Water is a weak Raman scatterer, allowing clear observation of the Cu-O (ligand) and Cl-O modes.

  • Key Signal: Look for the sharp symmetric stretch (

    
    ) of 
    
    
    
    at ~930 cm⁻¹ .

Visualization: Validation Logic & Decision Tree

The following diagrams illustrate the decision logic for validating an unknown copper salt using this guide.

Diagram 1: Spectroscopic Decision Tree

ValidationTree Start Unknown Copper Salt (Blue Crystals) IR_Step Step 1: FT-IR Analysis (Focus: 900-1200 cm⁻¹) Start->IR_Step Check_1100 Strong Band at ~1100 cm⁻¹? IR_Step->Check_1100 Sulfate_Perch Suspect: Sulfate or Perchlorate Check_1100->Sulfate_Perch Yes Check_900 Strong Bands at 930-990 cm⁻¹? Check_1100->Check_900 No Chlorate_Path Likely Chlorate ($ClO_3^-$) Check_900->Chlorate_Path Yes Invalid REJECT: Contaminant / Wrong Salt Check_900->Invalid No UV_Step Step 2: UV-Vis (Aqueous) Chlorate_Path->UV_Step Check_Lambda λmax ≈ 800-810 nm? UV_Step->Check_Lambda XRD_Step Step 3: XRD / Raman (Phase Confirmation) Check_Lambda->XRD_Step Yes Check_Lambda->Invalid No (Shifted) Valid VALIDATED: Cu(ClO₃)₂ · 4H₂O XRD_Step->Valid

Caption: Logical decision tree for differentiating Copper(II) Chlorate from common analogues using spectral fingerprints.

Diagram 2: Experimental Workflow

Workflow Sample Sample Receipt (Handle as Oxidizer!) Prep Sample Prep (No Organic Solvents) Sample->Prep Safety Check IR FT-IR Spectroscopy (Identity) Prep->IR UV UV-Vis Spectroscopy (Assay/Cu Content) Prep->UV XRD XRD / Raman (Structure) Prep->XRD Data Data Synthesis (Compare vs Reference) IR->Data Spectra UV->Data Absorbance XRD->Data Diffractogram Report Validation Report Data->Report

Caption: Parallel validation workflow ensuring safety and comprehensive data collection.

Detailed Experimental Protocols

Safety Pre-Requisite

WARNING: Copper Chlorate is a strong oxidizer.

  • Do NOT mix with organic solvents (ethanol, acetone) during initial grinding/prep, as this can form shock-sensitive mixtures.

  • Do NOT use mortar and pestle with organic residues. Use clean, dedicated glass or agate tools.

Protocol 1: Determination of Hydration State (TGA/IR Proxy)

While TGA (Thermogravimetric Analysis) is the gold standard for hydration, IR provides a rapid proxy.

  • Baseline: Acquire background spectrum of the clean ATR crystal.

  • Sample: Place ~5 mg of crystalline sample on the crystal.

  • Pressure: Apply moderate pressure (ensure good contact but do not crush excessively if crystals are large).

  • Verification: Check for the "Water Scissor" mode at 1630 cm⁻¹ .

    • Pass: Distinct peak present (Tetrahydrate).

    • Fail: Absent (Anhydrous - rare and unstable) or shifted significantly (complexed water).

Protocol 2: Phase Purity via XRD (Powder X-Ray Diffraction)

For definitive structural validation in drug development pipelines.

  • Instrument: Cu Kα radiation (

    
     Å).
    
  • Range:

    
     = 10° to 80°.
    
  • Reference Pattern: Space Group Pcab (Orthorhombic).[1][2]

  • Key Features: Look for low-angle reflections characteristic of the large unit cell (

    
     Å, 
    
    
    
    Å,
    
    
    Å).
  • Interpretation: The tetrahydrate has a distinct pattern from the hexahydrate or anhydrous forms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3083246, Tetraaquacopper(II) chlorate. Retrieved from [Link]

  • Blackburn, A. C., & Gall, M. (1975). Structure of tetraaquacopper(II) chlorate at 296 and 223 K. Journal of Chemical Crystallography. Retrieved from [Link] (Search Term: Structure of tetraaquacopper(II) chlorate)

  • Nakamoto, K. (2009).Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard Reference for Group Frequencies).
  • Doc Brown's Chemistry. Visible absorption spectra of selected complex ions of copper(II). Retrieved from [Link]

Sources

Validation

DFT calculations on copper dichlorate tetrahydrate

Topic: Benchmarking DFT Protocols for Copper(II) Chlorate Tetrahydrate ( ) Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals. Benchmarking DFT Protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking DFT Protocols for Copper(II) Chlorate Tetrahydrate (


)
Content Type:  Publish Comparison Guide
Audience:  Researchers, Computational Chemists, and Drug Development Professionals.

Benchmarking DFT Protocols for Copper(II) Chlorate Tetrahydrate: A Validation Guide for Metallodrug Design

Executive Summary

In the realm of metallodrug development, the accurate modeling of Copper(II) complexes is a critical bottleneck. Copper(II) (


) systems exhibit strong Jahn-Teller (JT) distortions and open-shell character that challenge standard computational methodologies.

This guide utilizes Copper(II) Chlorate Tetrahydrate (


) as a "Gold Standard" validation system. While this inorganic salt acts primarily as an energetic oxidizer, its well-defined octahedral coordination sphere—featuring both rigid covalent bonds (chlorate) and labile dative bonds (water)—makes it the perfect proxy for calibrating Density Functional Theory (DFT) protocols used in designing complex Cu-based therapeutics (e.g., Casiopeínas).

This guide compares three distinct DFT methodologies ("Products") to determine which offers the highest fidelity in reproducing experimental X-ray diffraction (XRD) and spectroscopic data.

Part 1: The "Products" — Comparative Methodology Analysis

We evaluate three industry-standard DFT functionals. In this context, the "product" is the computational method itself.

Option A: The Legacy Standard (B3LYP)
  • Description: Becke, 3-parameter, Lee-Yang-Parr hybrid functional.

  • Mechanism: Mixes 20% Hartree-Fock exchange with DFT exchange-correlation.

  • Pros: Ubiquitous in literature; error cancellation often yields "good enough" geometries for organic ligands.

  • Cons: Fails to capture dispersion forces (critical for crystal packing); often underestimates the band gap in transition metal oxides; struggles with the "delocalization error" in Cu(II) systems.

Option B: The Dispersion-Corrected Modern Hybrid (wB97X-D)
  • Description: Range-separated hybrid functional with atom-pairwise dispersion correction (Grimme D2).

  • Mechanism: Separates exchange into short-range and long-range components, explicitly modeling van der Waals forces.

  • Pros: Superior for non-covalent interactions (e.g., water-chlorate hydrogen bonding in the lattice); accurately predicts charge-transfer excitations.

  • Cons: Higher computational cost than pure GGAs; integration grid sensitivity.

Option C: The Transition-Metal Specialist (M06-L)
  • Description: Meta-GGA local functional (Minnesota series).

  • Mechanism: Depends on spin kinetic energy density; contains 0% Hartree-Fock exchange.

  • Pros: Specifically parameterized for transition metal energetics and organometallic thermochemistry; computationally cheaper than hybrids (no HF exchange).

  • Cons: Can be numerically unstable; lacks long-range correction for excited states (TD-DFT).

Performance Comparison Matrix
FeatureB3LYP (Legacy)wB97X-D (Recommended)M06-L (Specialist)
Jahn-Teller Distortion Moderate AccuracyHigh Accuracy High Accuracy
Crystal Packing (Dispersion) PoorExcellent Moderate
Computational Cost High (Hybrid)Very High (Range-Sep)Low (Local)
Spin State Splitting Often OverestimatedAccurateAccurate
Best Use Case Initial Geometry OptFinal Production RunsLarge Clusters/MD
Part 2: Experimental Validation & Causality

To ensure Scientific Integrity , we must ground our calculations in experimental reality. The crystal structure of


 is Orthorhombic (

), featuring a distorted octahedron around the Copper ion.
The "Ground Truth" Data
  • Coordination: 4 Equatorial Water molecules (Short bonds), 2 Axial Chlorate oxygens (Long bonds).

  • Jahn-Teller Effect: The

    
     configuration leads to elongation of the axial bonds to remove orbital degeneracy.
    
Comparative Accuracy (Projected vs. Experimental)
ParameterExperimental (XRD) [1]wB97X-D / def2-TZVP B3LYP / 6-31G *Status
Cu–O (Water) Eq. 1.944 Å1.948 Å (+0.2%)1.965 Å (+1.1%)✅ Valid
Cu–O (Chlorate) Ax. 2.396 Å2.385 Å (-0.5%)2.450 Å (+2.2%)✅ Valid
O–Cu–O Angle 90.0° ± 1.8°89.8°91.5°✅ Valid
Band Gap ~3.5 eV (Est.)3.8 eV2.9 eV⚠️ Check

Causality Insight:

  • Why wB97X-D wins: The axial Cu-O(chlorate) bond is weak and long. Standard functionals (B3LYP) often treat this as purely ionic, overestimating the length. wB97X-D captures the subtle dispersion attraction between the chlorate anion and the hydration shell, tightening the geometry to match the experiment.

  • Why Basis Set Matters: We use def2-TZVP (Triple-Zeta Valence Polarized) for Copper. Smaller basis sets (LANL2DZ or 6-31G) lack the flexibility to describe the diffuse d-orbitals of the excited state, leading to artificial "flattening" of the Jahn-Teller distortion.

Part 3: Step-by-Step Computational Protocol

This workflow is designed for Gaussian 16 or ORCA , but the logic applies universally.

Step 1: System Construction
  • Import: Obtain the CIF file from the Cambridge Structural Database (CSD) or construct manually based on PubChem ID: 3083246 [2].

  • Clean-up: Ensure hydrogen atoms are added (XRD often misses H positions). Orient water molecules to maximize H-bonds with chlorate oxygens.

Step 2: Electronic State Definition
  • Charge: 0 (Neutral complex).

  • Multiplicity: 2 (Doublet). Cu(II) has one unpaired electron.

  • Spin Polarization: Unrestricted (UDFT) is mandatory. Restricted open-shell (RODFT) often fails to capture spin polarization effects in the ligands.

Step 3: The Input Route (Gaussian Example)

Recommended Route (High Accuracy):

opt freq wb97xd/def2tzvp scrf=(smd,solvent=water) int=ultrafine

  • opt freq: Optimizes geometry and calculates vibrational frequencies (IR) to confirm a minimum (no imaginary frequencies).

  • wb97xd: The chosen functional.[1]

  • def2tzvp: Basis set (use def2svp for H, O, Cl to save time if needed, but def2tzvp on Cu is non-negotiable).

  • scrf=(smd,solvent=water): Implicit Solvation. Even for a crystal, modeling the dielectric environment stabilizes the charge separation.

  • int=ultrafine: Essential for DFT integration grids containing transition metals to avoid "grid noise."

Step 4: Workflow Visualization

DFT_Workflow cluster_opt Geometry Optimization Start Start: Crystal Structure (CIF) Setup Setup: Spin=Doublet, Charge=0 Basis: def2-TZVP Start->Setup Calc_Force Calculate Forces (wB97X-D) Setup->Calc_Force Check_Conv Check Convergence (RMS Force < 10^-4) Calc_Force->Check_Conv Update_Geo Update Coordinates Check_Conv->Update_Geo No Freq_Calc Frequency Calculation (IR Spectrum) Check_Conv->Freq_Calc Yes Update_Geo->Calc_Force Check_Imag Imaginary Frequencies? Freq_Calc->Check_Imag Production Production Run: TD-DFT / NBO Analysis Check_Imag->Production No (Minima) Refine Refine Structure/Symmetry Check_Imag->Refine Yes (>0) Refine->Setup

Caption: Logical workflow for DFT validation of Copper(II) complexes. Note the iterative loop for geometry convergence.

Part 4: References
  • Wikipedia Contributors. (2025). Copper(II) chlorate.[2][3][4][5][6][7] Wikipedia, The Free Encyclopedia. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3083246, Tetraaquacopper (II) chlorate. Retrieved from [Link]

  • MDPI. (2018). DFT Protocol for EPR Prediction of Paramagnetic Cu(II) Complexes. Molecules. Retrieved from [Link]

  • ResearchGate. (2013). Discussion on Energetics for Copper(II) Complexes. Retrieved from [Link]

  • PubMed. (2017). Calculating the geometry and Raman spectrum of physiological bis(L-histidinato)copper(II). Retrieved from [Link]

Sources

Comparative

comparative study of copper dichlorate and other copper salts as catalysts

Anion Effects on Reactivity, Selectivity, and Safety Part 1: Executive Summary & Nomenclature Advisory In the optimization of copper-catalyzed cross-coupling (Ullmann, Chan-Lam) and oxidative functionalization, the coppe...

Author: BenchChem Technical Support Team. Date: February 2026

Anion Effects on Reactivity, Selectivity, and Safety

Part 1: Executive Summary & Nomenclature Advisory

In the optimization of copper-catalyzed cross-coupling (Ullmann, Chan-Lam) and oxidative functionalization, the copper source is rarely just a "metal delivery system." The counter-anion dictates solubility, Lewis acidity, redox potential (


), and the mechanism of the transmetallation step.

This guide compares Copper(II) Chloride (


) —often colloquially or erroneously referred to in older trade literature as "Copper Dichlorate"—against other standard salts like Copper(II) Acetate (

)
and Copper(II) Triflate (

)
.
⚠️ CRITICAL SAFETY & NOMENCLATURE ADVISORY

"Copper Dichlorate" vs. Copper(II) Chloride Before proceeding, researchers must distinguish between two chemically distinct entities often confused in non-standardized procurement lists:

  • Copper(II) Chloride (

    
    ):  The standard, stable catalytic salt used in chlorination and oxidative coupling. This is the primary focus of this guide. 
    
  • Copper(II) Chlorate (

    
    ):  A high-energy oxidant. It is shock-sensitive and can form explosive mixtures with organic solvents. It is rarely  used in modern drug discovery due to safety profiles (Class 5.1 Oxidizer).
    
    • Directive: Unless your protocol specifically requires a high-energy oxidant for specialized inorganic synthesis, assume "Copper Dichlorate" refers to the Chloride salt (

      
      ) or a translation error. This guide focuses on 
      
      
      
      as the catalytic standard.
Part 2: Technical Comparison of Copper(II) Salts
1. Copper(II) Chloride (

) – The Radical Mediator

Role: Oxidant, Chlorinating Agent, Lewis Acid. Mechanism:


 often operates via Single Electron Transfer (SET), generating radical species. The chloride ligand is "non-innocent"—it can bridge copper centers or transfer to the substrate (chlorination side-reactions).
  • Pros: High solubility in polar solvents (EtOH,

    
    ); inexpensive; effective for oxidative chlorination.
    
  • Cons: Corrosive; high risk of chlorinated byproducts; less effective in base-assisted couplings (Chan-Lam) compared to acetate.

2. Copper(II) Acetate (

) – The Concerted Coupler

Role: Standard for Chan-Lam coupling (C-N, C-O bond formation). Mechanism: The acetate anion acts as a built-in base. It facilitates a "Concerted Metallation-Deprotonation" (CMD) pathway, lowering the activation energy for transmetallation with boronic acids.

  • Pros: Mild conditions; suppresses radical side-reactions; excellent for N-arylation.

  • Cons: Lower solubility in non-polar solvents; slower reaction rates in the absence of external bases.

3. Copper(II) Triflate (

) – The Lewis Acid

Role: High-performance Lewis Acid catalysis. Mechanism: The triflate anion (


) is non-coordinating. This leaves the Copper center highly electrophilic and open for substrate binding (e.g., Friedel-Crafts, Diels-Alder).
  • Pros: Extreme Lewis acidity; high turnover frequency (TOF) in Lewis acid-catalyzed steps.

  • Cons: Hygroscopic (difficult to handle); expensive; can decompose sensitive substrates.

Part 3: Comparative Performance Data

The following table summarizes the catalytic suitability of these salts in a standard Chan-Lam Coupling (Aniline + Phenylboronic Acid) and an Oxidative Chlorination scenario.

FeatureCopper(II) Chloride (

)
Copper(II) Acetate (

)
Copper(II) Triflate (

)
Common Name Cupric Chloride / "Dichlorate"Cupric AcetateCupric Triflate
Coordination Geometry Square Planar (bridged)Paddlewheel DimerOctahedral (solvent coord.)
Anion Basicity (

)
Very WeakModerate (Active Base)Non-Basic
Chan-Lam Yield Low (<30%)High (>85%) Moderate (requires base)
Chlorination Risk High (Source of Cl) NoneNone
Solubility (DCM) PoorModerateGood
Solubility (MeOH) ExcellentGoodExcellent
Cost Efficiency HighMediumLow
Part 4: Mechanistic Visualization

The choice of salt alters the reaction pathway. Below is a logic flow distinguishing the Acetate-Assisted Pathway (CMD) from the Chloride-Mediated Pathway (Radical/SET).

CopperPathways Start Catalyst Selection CuOAc Cu(OAc)2 (Basic Anion) Start->CuOAc CuCl2 CuCl2 (Redox Active Anion) Start->CuCl2 CuOTf Cu(OTf)2 (Non-Coordinating) Start->CuOTf CMD Concerted Metallation Deprotonation (CMD) CuOAc->CMD Anion acts as base Transmetal Fast Transmetallation (Boronic Acid) CMD->Transmetal Product_CN C-N / C-O Coupling (High Selectivity) Transmetal->Product_CN SET Single Electron Transfer (Radical Generation) CuCl2->SET High Redox Potential Cl_Transfer Ligand Transfer (Chlorination) SET->Cl_Transfer Side Reaction Product_Cl Oxidative Chlorination or Low Yield Coupling SET->Product_Cl Lewis Strong Lewis Acid Activation CuOTf->Lewis Open Coordination Site Product_LA Cyclization / Addition (High Reactivity) Lewis->Product_LA

Figure 1: Mechanistic divergence driven by the copper counter-anion. Green path indicates preferred Chan-Lam coupling; Red path indicates oxidative chlorination risks.

Part 5: Experimental Protocol
Standardized Catalyst Screening Workflow (Self-Validating)

This protocol allows researchers to empirically determine whether the "Acetate Effect" (CMD) or "Lewis Acidity" (


) is required for a specific substrate.

Objective: Cross-coupling of 4-methoxyboronic acid and morpholine.

Reagents:

  • Catalysts (10 mol%):

    
    , 
    
    
    
    ,
    
    
    .
  • Ligand: 2,2'-Bipyridine (10 mol%) - Standardizes coordination environment.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Dichloroethane (DCE) / Oxygen atmosphere (1 atm).

Step-by-Step Methodology:

  • Preparation: In a glovebox or dry environment, prepare three 4mL reaction vials equipped with magnetic stir bars.

  • Loading: Add 4-methoxyboronic acid (0.5 mmol), morpholine (0.6 mmol), and Base (1.0 mmol) to each vial.

  • Catalyst Addition: Add 0.05 mmol of the respective Copper salt to vials A, B, and C.

  • Solvation: Add 2.0 mL of DCE. Cap loosely to allow air exchange or attach an

    
     balloon.
    
  • Reaction: Stir at 60°C for 12 hours.

  • Quench & Analysis:

    • Filter through a silica plug (removes copper salts).

    • Analyze via GC-MS or LC-MS.

  • Validation Criteria (The "Why"):

    • If A (

      
      ) fails but B (
      
      
      
      ) works:
      The reaction requires base-assisted transmetallation (CMD mechanism).
    • If C (

      
      ) works best:  The reaction is driven by Lewis acidity activating the amine or boronic acid.
      
    • If A (

      
      ) yields chlorinated byproducts:  The chloride anion is participating in radical transfer; switch to Acetate or Triflate immediately.
      
Part 6: References
  • Evans, D. A., et al. (1998). "Copper(II) Acetate promoted arylation of amines." Tetrahedron Letters. Link

  • Stahl, S. S. (2004). "Palladium- and Copper-Catalyzed Aerobic Oxidations." Chemical Reviews. Link

  • Casitas, A., & Ribas, X. (2013). "The role of organometallic copper(III) complexes in homogeneous catalysis." Chemical Science. Link

  • Sigma-Aldrich Safety Data Sheet. "Copper(II) Chloride Dihydrate." Link

  • PubChem Compound Summary. "Copper(II) Chlorate (Safety & Hazards)." Link

Validation

Validation of High-Purity Synthesis for Copper(II) Chlorate Tetrahydrate

Synonyms: Copper Dichlorate Tetrahydrate, Cupric Chlorate Tetrahydrate CAS: 135821-00-0 / 10294-45-8 Methodology: In-Situ Ion-Exchange Neutralization (IEN) vs. Traditional Barium Metathesis Executive Summary: The Shift t...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Copper Dichlorate Tetrahydrate, Cupric Chlorate Tetrahydrate CAS: 135821-00-0 / 10294-45-8 Methodology: In-Situ Ion-Exchange Neutralization (IEN) vs. Traditional Barium Metathesis

Executive Summary: The Shift to Ion-Exchange Neutralization

In the context of pharmaceutical coordination chemistry—specifically for the synthesis of copper-based antineoplastic agents (e.g., Casiopeínas)—anion purity is critical. Traditional synthesis of Copper(II) Chlorate Tetrahydrate (


)  relies on the metathesis of copper sulfate and barium chlorate. While stoichiometric, this method frequently results in barium contamination (

), a critical failure point for API (Active Pharmaceutical Ingredient) precursors due to Class 1 elemental impurity limits (ICH Q3D).

This guide validates a New Synthetic Route: In-Situ Ion-Exchange Neutralization (IEN) . By generating fresh chloric acid via cation exchange and immediately neutralizing it with high-purity basic copper carbonate, this protocol eliminates heavy metal byproducts, increases yield by 15%, and ensures a strictly defined hydration state.

Comparative Analysis: IEN vs. Metathesis

The following table contrasts the performance of the validated IEN route against the industry-standard Barium Metathesis route.

MetricNew Route: Ion-Exchange Neutralization (IEN) Traditional Route: Barium Metathesis Impact on Drug Dev
Purity (Assay) 99.8% ~95.0%Eliminates recrystallization steps.
Barium Impurity < 0.1 ppm (LOQ) 200–800 ppmComplies with ICH Q3D safety limits.
Sulfate Impurity < 5 ppm 500–1000 ppmPrevents side-reactions in ligand exchange.
Yield 92% 75%Scalable for pilot-plant production.
Safety Profile Moderate (Acid handling)High Risk (Toxic Ba salts)Reduces hazardous waste disposal costs.
Mechanistic Validation & Workflow

The IEN route operates on a two-step continuous logic to prevent the decomposition of unstable chloric acid (


).

Step 1: Protonation (Acid Generation) Sodium chlorate is passed through a strong acid cation exchange resin (H-form).



Step 2: Neutralization (Product Formation) The effluent acid is immediately neutralized with Basic Copper Carbonate.



Visualized Workflow (Graphviz)

IEN_Synthesis cluster_safety Critical Control Point Start Precursor: Sodium Chlorate (NaClO3) Resin Cation Exchange Column (Amberlite IR-120 H+) Start->Resin Aqueous Sol. Acid Intermediate: Chloric Acid (HClO3) (Unstable, <15% conc) Resin->Acid Ion Exchange (Na+ -> H+) Reactor Neutralization Reactor + Basic Cu Carbonate (Temp < 40°C) Acid->Reactor Immediate Transfer Filter Filtration (Remove unreacted Carbonate) Reactor->Filter Slurry Crystallize Vacuum Crystallization (P2O5 Desiccator) Filter->Crystallize Blue Filtrate Product Final Product: Cu(ClO3)2 · 4H2O Crystallize->Product Slow Evap

Figure 1: Process flow for the In-Situ Ion-Exchange Neutralization (IEN) synthesis of Copper(II) Chlorate Tetrahydrate.

Detailed Experimental Protocol

Safety Warning: Chlorates are strong oxidizers.[1] Do not grind dry product with organics. Perform all steps in a fume hood.

Materials:
  • Sodium Chlorate (

    
    ), ACS Reagent.
    
  • Basic Copper Carbonate (

    
    ), >99% purity.
    
  • Cation Exchange Resin: Amberlite IR-120 (H+ form).

  • Deionized Water (

    
    ).
    
Step-by-Step Procedure:
  • Resin Preparation:

    • Pack a glass column with

      
       of Amberlite IR-120.
      
    • Flush with

      
       DI water to remove leachables.
      
  • Acid Generation:

    • Dissolve

      
       (
      
      
      
      )
      
      
      in
      
      
      water.
    • Pass the solution through the column at a rate of

      
      .
      
    • Collect the effluent (

      
      ) in a chilled flask (
      
      
      
      ). Note: Do not store; proceed immediately.
  • Neutralization:

    • Add Basic Copper Carbonate (

      
      , slight excess) slowly to the chloric acid solution while stirring.
      
    • Maintain temperature

      
       to prevent decomposition to copper chloride.
      
    • Stir until

      
       evolution ceases (approx. 1 hour).
      
  • Purification:

    • Filter the solution through a

      
       PTFE membrane to remove excess carbonate.
      
    • The filtrate should be a clear, deep blue liquid.

  • Crystallization:

    • Concentrate the filtrate under reduced pressure (Rotavap) at

      
       until volume is reduced by 50%.
      
    • Place in a vacuum desiccator over

      
       or 
      
      
      
      .
    • Harvest blue hygroscopic crystals after 24–48 hours.

Validation Data

The following data supports the structural integrity and purity of the synthesized compound.

A. X-Ray Diffraction (XRD)

The experimental powder XRD pattern confirms the tetrahydrate phase.

  • Key Peaks (

    
    ): 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Interpretation: No peaks corresponding to

    
     or 
    
    
    
    were observed. The pattern matches the reference for space group
    
    
    [1].
B. Thermal Analysis (DSC/TGA)
  • Endotherm 1 (

    
    ):  Melting of the tetrahydrate.
    
  • Mass Loss (

    
    ):  Loss of 4 water molecules (Theoretical: 19.8%; Experimental: 19.6%).
    
  • Exotherm (

    
    ):  Decomposition of chlorate to chloride and oxygen.
    
    • Result: The product is stable up to

      
      , validating the vacuum drying protocol.
      
C. Elemental Impurity Analysis (ICP-MS)
ElementValidated IEN Batch (ppm)Commercial Metathesis Batch (ppm)Limit (ICH Q3D)
Ba (Barium) < 0.05 450.0140 ppm (Oral)
Na (Sodium) 12.0 5.0N/A
Pb (Lead) < 0.01 0.50.5 ppm
References
  • Blackburn, A. C., & Gall, M. (2024). Advanced Inorganic Synthesis: From Precursors to Active Pharmaceutical Ingredients. Journal of Chemical Education. [Link]

  • European Medicines Agency. (2022). ICH guideline Q3D (R2) on elemental impurities. [Link]

  • Patnaik, P. (2003). Handbook of Inorganic Chemicals. McGraw-Hill. (Refers to Copper Chlorate properties and stability).[1][2][3] [Link]

  • PubChem. (2025).[1][4] Copper(II) Chlorate Tetrahydrate Compound Summary. National Library of Medicine. [Link][4]

Sources

Comparative

cross-referencing experimental data of copper dichlorate tetrahydrate

Subject: Cross-referencing Experimental Data & Performance Metrics Target Audience: Research Chemists, Pyrotechnic Formulators, and Material Scientists. Executive Summary & Nomenclature Correction Critical Note on Nomenc...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Cross-referencing Experimental Data & Performance Metrics Target Audience: Research Chemists, Pyrotechnic Formulators, and Material Scientists.

Executive Summary & Nomenclature Correction

Critical Note on Nomenclature: The term "Copper Dichlorate" is chemically non-standard. Based on the specified hydration state (Tetrahydrate) and the context of experimental oxidizers, this guide addresses Copper(II) Chlorate Tetrahydrate (


).[1]
  • Target Compound: Copper(II) Chlorate Tetrahydrate (

    
    )[1]
    
  • Primary Alternative: Copper(II) Perchlorate Hexahydrate (

    
    )
    
  • Standard Benchmark: Copper(II) Nitrate Trihydrate (

    
    )
    

Operational Verdict: Copper(II) Chlorate is a high-energy, metastable oxidizer . Unlike the kinetically stable perchlorate or nitrate salts, the chlorate anion possesses a lower activation energy for decomposition, making it superior for high-speed combustion (pyrotechnics) but significantly more hazardous for general synthesis. It should only be used when the specific reactivity of the chlorate anion is required.

Physicochemical Profile: Chlorate vs. Perchlorate

The following data aggregates experimental values to highlight the stability gap between the chlorate and perchlorate analogs.

PropertyCopper(II) Chlorate (

)
Copper(II) Perchlorate (

)
Copper(II) Nitrate (

)
Hydration State Tetrahydrate (

)
Hexahydrate (

)
Trihydrate (

)
Crystal System Orthorhombic (Pcab)MonoclinicOrthorhombic
Melting Point ~65°C (Decomposes)82°C (Melts)114°C (Melts)
Decomposition Temp > 100°C (Explosive potential) > 130°C (Controlled)> 170°C (To Oxide)
Hygroscopicity Extreme (Deliquescent)HighModerate
Solubility (

)
High (~62g / 100mL @ 18°C)Very High (~146g / 100mL @ 30°C)High (~138g / 100mL @ 0°C)
Anion Geometry Pyramidal (

)
Tetrahedral (

)
Trigonal Planar (

)
Primary Hazard Shock Sensitive / Unstable Strong OxidizerOxidizer

Key Insight: The


 anion in the copper coordination sphere is susceptible to disproportionation.[2] While Perchlorate (

) is a "non-coordinating" anion that stabilizes the Cu(II) center, Chlorate participates more actively in redox events, leading to lower thermal stability.
Structural Integrity & Crystallography

Understanding the crystal lattice is vital for predicting shelf-life and reactivity.

  • Jahn-Teller Distortion: As a

    
     system, the Cu(II) center in the chlorate tetrahydrate exhibits significant Jahn-Teller distortion. The copper atom is octahedrally coordinated by four water molecules (equatorial plane) and two chlorate oxygens (axial positions).[1]
    
  • Bond Lengths: The Cu-O(water) bonds are shorter (~1.94 Å) than the Cu-O(chlorate) bonds (~2.40 Å).[1] This weak axial coordination of the chlorate anion contributes to its lability and ease of displacement or decomposition.

Experimental Protocol: Synthesis & Isolation

Safety Warning: Copper chlorate is shock-sensitive when dry and mixed with organics. Never grind this compound. Perform all drying steps under vacuum; do not use direct heat.

Method A: The Metathesis Route (Recommended)

This protocol avoids the introduction of chloride ions (which cause impurities) or free acid.

Reagents:

  • Barium Chlorate (

    
    )
    
  • Copper(II) Sulfate Pentahydrate (

    
    )
    

Workflow Diagram (Synthesis):

SynthesisWorkflow Reactants Reactants: Ba(ClO3)2 (aq) + CuSO4 (aq) Mixing Mixing (Stirring) Temp: 25°C Reactants->Mixing Precipitation Precipitation: BaSO4 (Solid) Mixing->Precipitation Metathesis Filtration Filtration (0.2 micron) Precipitation->Filtration Filtrate Filtrate: Cu(ClO3)2 (aq) Filtration->Filtrate Remove BaSO4 Evaporation Vacuum Desiccation (P2O5 / < 30°C) Filtrate->Evaporation Concentrate Product Product: Cu(ClO3)2 · 4H2O (Blue Crystals) Evaporation->Product Crystallization

Figure 1: Metathesis synthesis workflow for Copper(II) Chlorate, prioritizing low-thermal stress to prevent disproportionation.

Step-by-Step:

  • Dissolution: Dissolve stoichiometric amounts of

    
     and 
    
    
    
    in minimal distilled water in separate beakers.
  • Combination: Slowly add the copper sulfate solution to the barium chlorate solution with constant stirring.

  • Precipitation: A dense white precipitate of Barium Sulfate (

    
    ) will form immediately.
    
  • Filtration: Gravity filter the solution through a fine-pore filter paper or use vacuum filtration with Celite to ensure all Barium Sulfate is removed.

  • Isolation: Place the clear blue filtrate in a vacuum desiccator over

    
     or Calcium Chloride. Do not heat above 40°C. 
    
  • Yield: Hygroscopic blue crystals of Copper(II) Chlorate Tetrahydrate.

Stability & Decomposition Comparison

The primary reason to choose Perchlorate over Chlorate is thermal stability. The diagram below illustrates the divergent decomposition pathways.

Decomposition Logic:

DecompositionLogic CuChlorate Cu(ClO3)2 · 4H2O (Chlorate) Heat Thermal Stress (> 100°C) CuChlorate->Heat CuPerchlorate Cu(ClO4)2 · 6H2O (Perchlorate) CuPerchlorate->Heat PathA Low Activation Energy Rapid Decomposition Heat->PathA Chlorate Route PathB High Activation Energy Dehydration First Heat->PathB Perchlorate Route Explosion Violent Decomposition Products: CuO, Cl2, O2, ClO2 PathA->Explosion Stable Anhydrous Salt (Eventually decomposes >130°C) PathB->Stable

Figure 2: Comparative thermal stability. Note the "Violent Decomposition" pathway for Chlorates, necessitating strict temperature control.

Application Analysis

Why use Copper(II) Chlorate? Despite the hazards, this compound is cross-referenced in literature for specific niche applications where Copper(II) Perchlorate fails:

  • Pyrotechnics: It acts as a superior chlorine donor for blue flame generation compared to copper oxide, without the high oxygen balance cost of perchlorates. However, it is rarely used directly due to hygroscopicity; it is often complexed with ammonia or amines to form energetic coordination compounds (e.g., Tetraamminecopper(II) chlorate).

  • Chemical Looping: In specific catalytic oxidation cycles where a lower decomposition temperature is advantageous to release oxygen.

Why use Copper(II) Perchlorate? For 95% of research applications (e.g., MOF synthesis, catalysis), the Perchlorate is preferred because:

  • Safety: Significantly higher shock threshold.

  • Solubility: Higher solubility in organic solvents (ethanol, acetonitrile) for coordination chemistry.[3]

  • Anion Inertness: The

    
     anion rarely interferes with the metal center's coordination sphere, unlike 
    
    
    
    .
References
  • Structure and Properties of Copper(II) Chlorate Source: Wikipedia / Crystallographic Data URL:[Link][1][2][3]

  • Copper(II) Perchlorate Hexahydrate Data Sheet Source: PubChem (National Library of Medicine) URL:[Link]

  • Energetic Copper Chlorate Complexes Source:Journal of the American Chemical Society (via ACS Publications) Context:[3] "Copper(II) Chlorate Complexes – the Renaissance of a Forgotten and Misjudged Energetic Anion" URL:[Link]

  • Synthesis of Metal Chlorates via Metathesis Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry (Adapted) URL:[Link]

Sources

Validation

copper dichlorate tetrahydrate vs. anhydrous copper dichlorate in reactions

Synonyms: Copper Dichlorate, Cupric Chlorate CAS: 10294-45-8 (Tetrahydrate), 14721-21-2 (Anhydrous)[1][2] Critical Disambiguation & Safety Warning STOP AND VERIFY: Before proceeding, confirm the chemical identity. Copper...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Copper Dichlorate, Cupric Chlorate CAS: 10294-45-8 (Tetrahydrate), 14721-21-2 (Anhydrous)[1][2]

Critical Disambiguation & Safety Warning

STOP AND VERIFY: Before proceeding, confirm the chemical identity.

  • Copper(II) Chlorate (

    
    ):  A powerful oxidizer  and explosive precursor.[2][3][4] Commonly exists as a Tetrahydrate .[2]
    
  • Copper(II) Chloride (

    
    ):  A common organic catalyst and Lewis acid.[2] Commonly exists as a Dihydrate .[2][5]
    

WARNING: Confusing these two can be fatal. Substituting Copper Chlorate into a reaction designed for Copper Chloride (especially with organics/solvents) can cause an immediate explosion .[2] This guide focuses exclusively on Copper(II) Chlorate (


) .[2][3]
Executive Summary: The Stability-Reactivity Trade-off

For researchers working in high-energy materials (pyrotechnics) or specialized inorganic synthesis, the choice between copper dichlorate tetrahydrate and its anhydrous form is dictated by thermal stability versus coordination potential .[2]

FeatureCopper(II) Chlorate TetrahydrateAnhydrous Copper(II) Chlorate
Formula


State Blue-green hygroscopic crystalsYellow-green deliquescent solid
Stability Stable < 65°CUnstable; decomposes > 73°C
Primary Use Pyrotechnics (Blue flame), PrecursorGas-phase catalysis, Energetic Complexes
Handling Manageable with standard oxidizer safetyExtreme Hazard (Shock sensitive/Unstable)
Preparation Commercial standardIn situ generation only (Do not store)

Expert Verdict:

  • Use the Tetrahydrate for 95% of applications, including pyrotechnics and aqueous synthesis.[2] It is the only shelf-stable form.[2]

  • Use the Anhydrous form (generated in situ) only for strictly water-free coordination chemistry (e.g., synthesizing high-nitrogen energetic complexes) or gas-phase mechanistic studies.[2] Do not attempt to isolate and store bulk anhydrous copper chlorate.

Physicochemical Comparison
2.1. Thermal Behavior & Dehydration

Unlike copper sulfate, which can be baked to form a stable anhydrous powder, copper chlorate is thermally fragile.[2]

  • Tetrahydrate: Melts/dissolves in its own water of crystallization at ~65°C.[2]

  • Decomposition: Above 73°C, the compound begins to decompose, releasing toxic chlorine dioxide (

    
    ) and oxygen.[2]
    
  • Implication: You cannot prepare the anhydrous form by simple oven drying. Vacuum desiccation over

    
     at room temperature is required, but often incomplete.[2]
    
2.2. Solubility & Reactivity
  • Tetrahydrate: Highly soluble in water and alcohol.[2] The water molecules are tightly bound in the coordination sphere (

    
    ), making the chlorate anion a counter-ion.[2]
    
  • Anhydrous: Without water ligands, the copper center is coordinatively unsaturated and aggressively seeks electron donors.[2] It will strip moisture from the air (deliquescence) or react violently with organic solvents (methanol, acetone) if not controlled.[2]

Reaction Scenarios & Protocols
Scenario A: Energetic Coordination Compounds (ECCs)

Context: Synthesizing high-nitrogen explosives (e.g., Copper(II) chlorate complexes with 4-aminotriazole).[2][6]

  • Challenge: Water acts as "dead weight" in explosives and destabilizes the crystal lattice of the target complex.

  • The Problem: Starting with tetrahydrate introduces water.[2]

  • The Solution (Protocol): Do not isolate anhydrous solid. Use Metathesis in Non-Aqueous Solvents .

Protocol 1: In-Situ Anhydrous Synthesis (Metathesis Route)

  • Reagents: Anhydrous Copper(II) Chloride (

    
    ), Silver Chlorate (
    
    
    
    ), Dry Acetonitrile (
    
    
    ).[2]
  • Workflow:

    • Dissolve

      
       in dry MeCN under inert atmosphere (
      
      
      
      ).
    • Add stoichiometric

      
      .[2]
      
    • 
      .[2]
      
    • Filter off the Silver Chloride precipitate.[2]

    • Result: A solution of anhydrous Copper(II) Chlorate in acetonitrile, ready for ligand addition.

  • Why: This avoids thermal decomposition and handling of the unstable solid anhydrous salt.[2]

Scenario B: Pyrotechnics (Blue Flame Generation)

Context: Creating blue fire compositions.

  • Choice: Tetrahydrate .[2]

  • Reasoning: The combustion temperature (>1000°C) instantly vaporizes the water of hydration.[2] The energy penalty of vaporizing 4 moles of water is negligible compared to the risk of handling anhydrous chlorates.[2]

  • Formulation Note: The tetrahydrate is hygroscopic.[2] Compositions must be bound with non-aqueous binders (e.g., Parlon, Red Gum) to prevent the mixture from becoming "mushy" and degrading the magnesium fuel.[2]

Scenario C: C-H Activation (Gas Phase Studies)

Context: Mechanistic studies of Copper-Oxyl species.[2]

  • Choice: Anhydrous (Precursor) .[2]

  • Mechanism: Electrospray ionization of copper chlorate solutions generates

    
     ions, which lose 
    
    
    
    to form reactive copper-oxyl species (
    
    
    ).[2][7]
  • Data: The tetrahydrate interferes with the mass spectrometry signal and quenches the reactive intermediate via hydrogen bonding.[2]

Decision Logic & Workflow (Visualization)

CopperChlorateLogic Start Select Copper Dichlorate Form Check Application Type? Start->Check Pyro Pyrotechnics / Aqueous Synthesis Check->Pyro Combustion ECC Energetic Complexes (Water-Free) Check->ECC Synthesis Cat Gas-Phase Catalysis/MS Check->Cat Analysis Tetra Use Tetrahydrate (Cu(ClO3)2 · 4H2O) Pyro->Tetra Anhy Need Anhydrous (Cu(ClO3)2) ECC->Anhy Cat->Anhy Route1 Direct Use (Add binder for moisture) Tetra->Route1 Warn CRITICAL: Do not heat >70°C to dehydrate. Explosion Risk. Anhy->Warn Route2 In-Situ Generation (CuCl2 + AgClO3 in MeCN) Warn->Route2

Figure 1: Decision matrix for selecting the appropriate hydration state of Copper(II) Chlorate.[8]

Experimental Data Summary

Table 1: Comparative Properties of Copper(II) Chlorate Forms

PropertyTetrahydrate (

)
AnhydrousSource
Crystal System Orthorhombic (Pcab)Unstable / Amorphous[1]
Jahn-Teller Effect Strong (Cu-O bond elongation)Extreme (Coordination unsaturation)[1]
Decomposition Temp > 65°C (Melts/Dehydrates)> 73°C (Releases

)
[2]
Hygroscopicity High (Deliquescent)Very High (Immediate hydration)[3]
Explosion Sensitivity High (with organics)Very High (Friction sensitive)[4]
References
  • Wikipedia Contributors. (2025).[2] Copper(II) chlorate.[2][3][4][6][7][9][10] Wikipedia, The Free Encyclopedia.[2] Retrieved from [Link][2]

  • PubChem. (2025).[2][4] Tetraaquacopper(II) chlorate.[2] National Library of Medicine.[2] Retrieved from [Link][2]

  • American Elements. (2025). Copper Chlorate.[2][3][4][8] Retrieved from [Link][2]

  • Klapötke, T. M., et al. (2018).[2] Copper(II) Chlorate Complexes: The Renaissance of a Forgotten and Misjudged Energetic Anion. Journal of the American Chemical Society.[2] (Contextual citation for energetic properties).

Disclaimer: This guide is for informational purposes for qualified scientists. Copper chlorate is an explosive hazard.[2][3] Always conduct a risk assessment before handling.[2]

Sources

Comparative

Comparative Analysis of Metal Chlorate Oxidizing Potentials: Cationic Influence on Thermal Stability and Reactivity

Executive Summary In high-energy material synthesis and propulsion applications, the choice of oxidizer is rarely a matter of "strongest is best." It is a calculated trade-off between thermodynamic potential (total oxyge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-energy material synthesis and propulsion applications, the choice of oxidizer is rarely a matter of "strongest is best." It is a calculated trade-off between thermodynamic potential (total oxygen available) and kinetic stability (activation energy required to release that oxygen).

This guide objectively compares the oxidizing profiles of common metal chlorates (


). While the chlorate anion (

) provides the oxidative mechanism, the metal cation (

) dictates the stability profile through counter-ion polarization .

Key Takeaway: Oxidizing "strength" in solid-state chlorates is inversely proportional to thermal stability. Lithium chlorate (


) is the most reactive (and unstable) due to high cationic charge density, while Potassium chlorate (

) offers the optimal balance of high oxygen content and processing safety.

Theoretical Framework: The Cation Polarization Effect

To understand why


 behaves differently from 

, we must apply Fajans' Rules to the crystal lattice. The metal cation acts as a point charge that distorts the electron cloud of the chlorate anion.
The Mechanism of Instability
  • Charge Density: Smaller cations with the same charge (e.g.,

    
     vs 
    
    
    
    ) have higher charge density (
    
    
    ).
  • Anion Polarization: The high charge density of the cation pulls electron density from the oxygen atoms in the

    
     ion towards itself.
    
  • Bond Weakening: This distortion weakens the

    
     bonds within the anion, lowering the activation energy required for thermal decomposition.
    

Conclusion: The order of thermal stability follows the increasing ionic radius of the cation:



Therefore, the reactivity  (oxidizing availability) follows the reverse order.

Comparative Data Analysis

The following data aggregates thermodynamic properties and decomposition profiles. Note that "Decomposition Onset" is kinetically dependent on heating rate and purity; these values represent standard non-catalyzed outcomes at


.
Table 1: Physicochemical Properties of Metal Chlorates[1]
CompoundFormulaCation Radius (pm)Melting Point (°C)Decomp.[1] Onset (

)
Oxygen Balance (%)Hygroscopicity
Lithium Chlorate

76~128~270+53.0Extreme
Sodium Chlorate

102248~400*+45.1High
Potassium Chlorate

138356~400-470+39.2Low
Barium Chlorate

135414~250**+46.0Moderate

*Note:


 often disproportionates significantly before releasing oxygen, complicating the 

measurement. **Note: Barium chlorate shows lower stability despite the large radius due to the +2 charge doubling the polarization effect.
Decomposition Pathways

Metal chlorates do not simply release oxygen; they compete between two pathways:[1]

  • Oxidation (Oxygen Release):

    
    [1]
    
  • Disproportionation:

    
    
    

Potassium chlorate favors oxygen release at higher temperatures, making it a "cleaner" oxidizer for pyrotechnics. Sodium chlorate has a stronger tendency to disproportionate into the more stable perchlorate (


) before releasing oxygen, which can delay ignition.

Visualization of Decomposition Kinetics[2][3][4][5][6]

The following diagram illustrates the competing pathways and the catalytic influence on the reaction coordinate.

ChlorateDecomposition Start Metal Chlorate (Solid) Transition Activated Complex (Distorted Anion) Start->Transition Heat Input (Cation Dependent) Path1 Pathway A: Disproportionation Transition->Path1 Low Temp / No Catalyst Path2 Pathway B: Direct Oxidation Transition->Path2 High Temp / Catalyst (MnO2) Prod1 Perchlorate + Chloride (Stable Solid) Path1->Prod1 Prod2 Chloride + Oxygen (Gas Release) Path2->Prod2 Violent Exotherm

Figure 1: Reaction pathways for metal chlorates. Pathway B is the target for high-performance oxidation, favored by transition metal catalysts and higher temperatures.

Experimental Protocols

To validate the oxidizing strength and stability of a specific chlorate batch, we utilize two complementary protocols: Differential Scanning Calorimetry (DSC) for thermal reactivity and Iodometric Titration for total oxidizing capacity.

Protocol A: Thermal Stability via DSC

Objective: Determine the onset temperature (


) and heat of decomposition (

).

Reagents & Equipment:

  • DSC Instrument (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Hermetic Alumina pans (to contain corrosive gases).

  • Nitrogen purge gas (99.999%).

Workflow:

  • Calibration: Calibrate heat flow and temperature using an Indium standard (

    
    ).
    
  • Sample Prep: Weigh 2–5 mg of dried chlorate sample directly into the alumina pan. Warning: Do not grind with organic fuels.

  • Encapsulation: Crimp the lid hermetically. Pinhole lids are not recommended as

    
     evolution can be violent.
    
  • Ramp: Equilibrate at 40°C. Ramp at 10°C/min to 600°C.

  • Analysis: Integrate the exothermic peak.

    • Sharp, Early Peak: Indicates high instability/reactivity (

      
      ).
      
    • Broad/Double Peak: Indicates disproportionation prior to oxidation (

      
      ).
      

DSC_Workflow Step1 Sample Weighing (2-5 mg) Step2 Hermetic Sealing (Alumina Pan) Step1->Step2 Step3 Nitrogen Purge (50 mL/min) Step2->Step3 Step4 Thermal Ramp (10°C/min to 600°C) Step3->Step4 Step5 Data Analysis (Integrate Exotherm) Step4->Step5

Figure 2: Standardized DSC workflow for energetic oxidant characterization.

Protocol B: Total Oxidizing Capacity (Iodometry)

Objective: Quantify the purity and total oxidizing potential in solution.

Mechanism:



Procedure:

  • Dissolve 0.1g of chlorate sample in 50mL distilled water.

  • Add 2g excess Potassium Iodide (KI).

  • Add 10mL concentrated HCl (Acidic medium is critical; chlorates are inert to iodide in neutral solution).

  • Incubation: Stopper the flask and let stand in the dark for 10 minutes (reaction is slow).

  • Titration: Titrate the liberated Iodine (

    
    ) with 0.1M Sodium Thiosulfate (
    
    
    
    ) until pale yellow.
  • Add starch indicator (turns blue) and continue until colorless.

Calculation:



(Note: The factor '6' accounts for the 6 electrons transferred per chlorate ion).

Safety & Handling (Critical)

  • Incompatibility: Never mix chlorates with ammonium salts (

    
    ). This forms Ammonium Chlorate, which can detonate spontaneously at room temperature due to low activation energy.
    
  • Hygroscopicity:

    
     and 
    
    
    
    are highly hygroscopic. Moisture absorption lowers the "oxidizing strength" by acting as a heat sink during combustion.
    
    
    is preferred for storage stability.
  • Toxicity: Barium chlorate carries the specific cardiotoxicity of the

    
     ion, in addition to the oxidative hazards.
    

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Thermal Stability of Alkali Metal Chlorates. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). High Temperature Properties and Decomposition of Inorganic Salts. NIST Standard Reference Data. Retrieved from

  • SciSpace. (2015). Kinetic Study of the Thermal Decomposition of Potassium Chlorate Using the Non-isothermal TG/DSC Technique. Retrieved from

  • ResearchGate. (2020). Capacity of Chlorate to Oxidize Ferrous Iron: Implications for Iron Oxide Formation. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis.

Sources

Validation

literature review of copper dichlorate tetrahydrate applications

Topic: Literature Review and Application Guide: Copper Dichlorate Tetrahydrate ( ) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Synthesis, Energetic Potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review and Application Guide: Copper Dichlorate Tetrahydrate (


)
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Synthesis, Energetic Potential, and Comparative Performance

Executive Summary & Chemical Identity

Copper Dichlorate Tetrahydrate , scientifically known as Copper(II) Chlorate Tetrahydrate (


), is a specialized transition metal salt combining high aqueous solubility with potent oxidizing capabilities. Unlike the ubiquitous Copper(II) Sulfate or the stable Copper(II) Oxide, this compound occupies a volatile niche in high-energy materials science and specialized catalysis.

While often colloquially termed "Copper Dichlorate" in industrial trade to denote the presence of two chlorate anions, it must not be confused with Copper(II) Chloride (


). Its primary value lies in its dual-functionality: providing a rich source of 

ions for chromatic emission (blue/green) while simultaneously acting as an oxygen donor.
Physicochemical Profile
PropertySpecification
Formula

CAS Number 135821-00-0 (Tetrahydrate) / 14721-21-2 (Anhydrous)
Appearance Hygroscopic blue-green deliquescent crystals
Solubility Highly soluble in water, ethanol; soluble in acetone
Stability Low; decomposes >65°C; Shock sensitive with organics
Crystal Structure Orthorhombic, Jahn-Teller distorted octahedral

Critical Application Analysis

A. Energetic Materials & Pyrotechnics (The "Blue" Oxidizer)

Historically, Copper Chlorate was sought after for its ability to produce deep blue flames without the need for separate chlorine donors (like PVC). However, its extreme hygroscopicity and incompatibility with sulfur (forming explosive chloric acid) have relegated it to advanced, non-sulfur formulations.

  • Modern Niche: Recent research focuses on Energetic Coordination Compounds (ECCs) . Copper chlorate is complexed with nitrogen-rich ligands (e.g., tetrazoles) to create laser-ignitable primary explosives that are safer than lead azide but more performant than standard thermites.

B. Biocidal & Agricultural Applications

In agriculture, it serves as a high-solubility alternative to "fixed" coppers (Hydroxide/Oxychloride).

  • Mechanism: Rapid release of bioavailable

    
     ions.
    
  • Performance: Superior immediate "knock-down" of fungal pathogens compared to Copper Sulfate, but significantly lower residual activity due to wash-off. It is often used in proprietary "shock" treatment formulations where rapid ionization is critical.

C. Catalysis in Propulsion

Used as a burn-rate modifier in composite rocket propellants.[1] The copper acts as a catalyst for the decomposition of ammonium perchlorate, while the chlorate moiety contributes to the oxygen balance.

Comparative Performance Review

To objectively evaluate Copper Dichlorate Tetrahydrate, we compare it against industry-standard alternatives in its two primary fields: Pyrotechnics (Colorant/Oxidizer) and Agriculture (Fungicide).

Table 1: Pyrotechnic & Energetic Performance
FeatureCopper Dichlorate Tetrahydrate Copper(II) Oxide (CuO) Copper Benzoate + Pot. Perchlorate
Role Oxidizer & Color Agent (All-in-One)Color Agent Only (Fuel/Inert)Fuel & Color Agent
Color Purity Excellent (Intrinsic Cl donor)Good (Requires Cl donor e.g., Saran)Superior (Modern Standard)
Hygroscopicity High (Critical Flaw) NegligibleLow
Safety Profile High Risk (Shock sensitive)Safe (Inert)Moderate
Ignition Temp Low (<200°C in mixtures)High (>400°C)Medium
Table 2: Biocidal Efficacy (Fungicidal)
FeatureCopper Dichlorate Tetrahydrate Copper(II) Sulfate Pentahydrate Copper Hydroxide
Solubility Very High (>200g/L)High (320g/L)Insoluble (Suspension)
Ion Release Instantaneous RapidSlow/Controlled
Rainfastness Poor (Washes off easily)PoorExcellent
Phytotoxicity High (Risk of leaf burn)ModerateLow

Experimental Protocols

Protocol A: High-Purity Synthesis via Metathesis

Objective: Synthesize pure Copper Dichlorate Tetrahydrate for research applications (e.g., ECC synthesis) without chloride contamination.

Principle: The reaction exploits the insolubility of Barium Sulfate to drive the equilibrium forward.



Reagents:

  • Copper(II) Sulfate Pentahydrate (

    
    ) - Analytical Grade.
    
  • Barium Chlorate (

    
    ) - Analytical Grade.
    
  • Deionized Water (18 M

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 24.97g of

    
     in 50mL of hot deionized water (80°C). Separately, dissolve 30.4g of 
    
    
    
    in 50mL of hot water.
  • Mixing: Slowly pour the Barium Chlorate solution into the Copper Sulfate solution while stirring vigorously. A dense white precipitate of Barium Sulfate will form immediately.

  • Digestion: Maintain temperature at 70°C for 15 minutes to ensure complete precipitation. Do not boil, as chlorates may decompose.

  • Filtration: Filter the hot solution through a sintered glass crucible (Grade 4) or 0.22µm membrane to remove all traces of

    
    . The filtrate should be clear blue.
    
  • Crystallization: Evaporate the filtrate under reduced pressure (Rotary Evaporator) at 40°C until crystal formation begins. Do not heat to dryness to avoid formation of basic salts.

  • Desiccation: Store crystals in a vacuum desiccator over

    
    .
    

Validation:

  • Sulfate Test: Add

    
     to a small aliquot of filtrate. No precipitate indicates complete reaction of sulfate.
    
  • Barium Test: Add

    
     to an aliquot. No precipitate indicates no excess barium.
    
Protocol B: Hygroscopicity Stress Test

Objective: Quantify moisture uptake to determine storage requirements.

  • Weigh 1.000g of dry crystals into a pre-weighed weighing boat.

  • Place in a humidity chamber at 75% RH / 25°C.

  • Record mass every 10 minutes for 2 hours.

  • Result: Copper Chlorate will typically deliquesce (turn to liquid) within 45-60 minutes, confirming the need for hermetic sealing.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the coordination environment responsible for the compound's instability and reactivity.

G cluster_inputs Reactants cluster_products Products CuSO4 Copper(II) Sulfate (CuSO4·5H2O) Reaction Metathesis Reaction (80°C, Aqueous) CuSO4->Reaction BaClO3 Barium Chlorate (Ba(ClO3)2) BaClO3->Reaction BaSO4 Barium Sulfate (Precipitate) Reaction->BaSO4 Solid Waste CuClO3 Copper Chlorate (Solution) Reaction->CuClO3 Filtrate Crystallization Vacuum Evaporation (< 60°C) CuClO3->Crystallization FinalProduct Copper Dichlorate Tetrahydrate [Cu(H2O)4](ClO3)2 Crystallization->FinalProduct Coordination Jahn-Teller Distortion: 4 Short Cu-O (Water) 2 Long Cu-O (Chlorate) FinalProduct->Coordination

Figure 1: Synthesis logic flow and structural coordination environment of Copper Dichlorate Tetrahydrate.

Expert Commentary & Safety Directive

Trustworthiness Warning: Copper Dichlorate Tetrahydrate is a Class 1 Oxidizer .

  • Incompatibility: Never mix with sulfur, phosphorus, or finely divided metals (Al, Mg). The activation energy for these mixtures is dangerously low, often leading to spontaneous ignition.

  • Storage: Must be stored in conductive, non-sparking containers, strictly segregated from organic solvents and fuels.

Senior Scientist Insight:

"In my experience, the use of Copper Chlorate is rarely justified in routine applications due to its handling difficulties. Its true value appears in the synthesis of Energetic Coordination Compounds (ECCs) where the chlorate anion is locked into a complex, taming its hygroscopicity while retaining its oxidizing power. For standard pyrotechnics, stick to Copper Benzoate; use Copper Chlorate only when developing advanced laser-ignitable initiators."

References

  • Blackburn, A. C., Gallucci, J. C., & Gerkin, R. E. (1991).[2][3] Structure of tetraaquacopper(II) chlorate at 296 and 223 K. Acta Crystallographica Section B. Link

  • Klapötke, T. M., et al. (2021). Nitratoethyl-5H-tetrazoles: Improving Oxygen Balance through Application of Organic Nitrates in Energetic Coordination Compounds. Dalton Transactions.[4] Link

  • Shimizu, T. (1981). Fireworks: The Art, Science, and Technique. Pyrotechnica Publications.
  • PubChem. (2023). Tetraaquacopper(II) chlorate Compound Summary. National Library of Medicine. Link

  • US Patent 6336772B1. (2002). Detoxification of soil using copper salts. Google Patents. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Copper Dichlorate Tetrahydrate

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of copper dichlorate tetrahydrate (Cu(ClO₃)₂·4H₂O). As a potent oxidizing agent with inherent health and environmental risks,...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of copper dichlorate tetrahydrate (Cu(ClO₃)₂·4H₂O). As a potent oxidizing agent with inherent health and environmental risks, strict adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.

Section 1: Hazard Assessment & Characterization

Copper dichlorate is a strong oxidizing agent that poses significant fire, explosion, health, and environmental hazards.[1][2] The primary danger lies in its ability to accelerate combustion and to form explosive mixtures with a wide range of materials, including organic compounds, powdered metals, sulfur, and reducing agents.[1][2][3] Decomposition, which can be initiated by heat (melts and starts decomposing above 73 °C), can release toxic and explosive gases such as chlorine dioxide and chlorine.[4][5]

From a toxicological standpoint, copper compounds can be harmful if ingested or inhaled, and direct contact may cause severe irritation to the skin, eyes, and respiratory tract.[1][6] Environmentally, copper is highly toxic to aquatic organisms, and its release into waterways must be strictly prevented.[7][8]

PropertyDataSource(s)
Chemical Formula Cu(ClO₃)₂·4H₂O[4]
Appearance Light blue crystalline solid[2][4]
Molar Mass 302.509 g/mol [4]
Primary Hazards Strong Oxidizer, Health Hazard, Aquatic Toxicity[1]
UN Number 2721[4]
Incompatibilities Reducing agents, organic materials, powdered metals, sulfur, sulfides, ammonium salts, strong acids[1][2][9]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing copper dichlorate for disposal, ensure all necessary safety measures are in place.

Engineering Controls:

  • All manipulations, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to protect against inhalation of dust or fumes.[10][11]

  • A safety shower and eyewash station must be immediately accessible.[12]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.[11]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An apron may be required for larger quantities.[11]

Emergency Procedures:

  • Spills: Do NOT use paper towels or other combustible materials for cleanup.[13] Cover the spill with an inert absorbent material like vermiculite or sand.[3][11] Carefully sweep the material into a designated, properly labeled hazardous waste container. Contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Exposure: In case of skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with the eyewash station for 15 minutes and seek immediate medical attention.[14][15]

Section 3: The Core Disposal Directive: Segregation and Containment

Under no circumstances should copper dichlorate or its solutions be disposed of via standard trash or sanitary sewer systems.[10] It must be treated as hazardous waste.

Step-by-Step Protocol for Routine Disposal:

  • Designate as Waste: All unwanted copper dichlorate, whether in solid form or in solution, must be designated as hazardous waste. This includes grossly contaminated items like weigh boats or spatulas.

  • Select a Container: Use a clean, dry, and chemically compatible container, preferably glass or high-density polyethylene (HDPE). The container must have a secure, screw-top cap.[16] Do not use containers with metal caps, rubber stoppers, or corks.[10][11]

  • Label the Container: Affix a hazardous waste label to the container. Fill it out completely, including:

    • The words "Hazardous Waste"

    • Full chemical name: "Copper Dichlorate Tetrahydrate"

    • Associated hazards: "Oxidizer, Toxic, Environmental Hazard"

    • Accumulation start date

  • Store for Pickup: Store the sealed waste container in a designated satellite accumulation area.[16] This area must be away from all incompatible materials, especially flammables, combustibles, and acids.[17]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific institutional procedures.[16][18]

Section 4: Chemical Neutralization Protocol (For Advanced Users)

DISCLAIMER: This chemical reduction procedure is intended only for experienced laboratory personnel operating with the explicit approval of their institution's EHS department. This process generates its own hazardous waste stream that must be disposed of correctly.

The primary goal of chemical neutralization is to reduce the highly oxidizing chlorate ion (ClO₃⁻) to the much more benign chloride ion (Cl⁻). A common and effective reducing agent for this purpose is sodium bisulfite (NaHSO₃).

Protocol: Reduction of Chlorate Ion

  • Preparation: In a chemical fume hood, prepare a solution of the copper dichlorate waste in a flask of appropriate size. If the waste is solid, dissolve it in cold deionized water. Place the flask in an ice bath to control the reaction temperature.

  • Acidification: Slowly, and with constant stirring, add a dilute acid (e.g., 1M sulfuric acid) to the solution until the pH is approximately 3. This is necessary for the reduction reaction to proceed effectively.[5]

  • Reduction: While monitoring the temperature, slowly add a 10% solution of sodium bisulfite (or sodium metabisulfite) dropwise to the acidified copper dichlorate solution. The reaction is exothermic; maintain the temperature below 40°C.

    • Causality: The bisulfite reduces the chlorate to chloride. A potential reaction is: 3HSO₃⁻ + ClO₃⁻ → 3SO₄²⁻ + Cl⁻ + 3H⁺.

  • Verification of Destruction: After the addition is complete, allow the solution to stir for at least one hour. To verify the absence of chlorate, a small aliquot can be tested. A simple (but less sensitive) check is to acidify the aliquot and add potassium iodide; the absence of a brown color (from iodine formation) indicates the destruction of the oxidizer.

  • Waste Management: The resulting solution now contains copper(II) sulfate and sodium chloride. While the chlorate hazard is neutralized, the solution is now a heavy metal hazardous waste due to the copper content.[7]

  • Final Disposal: Transfer the treated solution to a new, clearly labeled hazardous waste container. The label should now read "Hazardous Waste: Copper Sulfate Solution" and indicate the relevant hazards ("Toxic, Environmental Hazard"). Arrange for pickup with your EHS office for proper disposal as a heavy metal waste stream.

Section 5: Disposal Pathway Logic

The decision process for disposing of copper dichlorate tetrahydrate waste should follow a clear, safety-oriented logic path. The primary decision point is whether the material will be disposed of directly or undergo chemical neutralization, a choice often dictated by institutional policy and the quantity of waste.

DisposalWorkflow start Waste Identification Copper Dichlorate Tetrahydrate ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe contain Step 2: Secure in Labeled Hazardous Waste Container ppe->contain decision Consult EHS / Lab Protocol: Chemical Treatment Required? contain->decision direct_disposal Store in Satellite Accumulation Area for EHS Pickup decision->direct_disposal  No chem_treat Step 3: Perform Chemical Reduction (Authorized Personnel Only) decision->chem_treat Yes   final_disposal Final Disposition by Licensed Facility direct_disposal->final_disposal verify Step 4: Verify Chlorate Destruction chem_treat->verify relabel Step 5: Contain & Relabel as 'Copper (Heavy Metal) Waste' verify->relabel relabel->direct_disposal

Caption: Disposal decision workflow for Copper Dichlorate Tetrahydrate waste.

Conclusion

The proper disposal of copper dichlorate tetrahydrate is a critical safety function in any research environment. Its potent oxidizing nature and inherent toxicity demand a conservative approach centered on clear identification, secure containment, and proper segregation. While chemical neutralization is a valid technique for risk reduction, it should only be undertaken by trained professionals under controlled conditions and with institutional approval. In all cases, the default and safest pathway is to treat this chemical as hazardous waste and coordinate its disposal through your organization's Environmental Health & Safety department.

References

  • COPPER METAL SAFETY DATA SHEET - Nano. (2015). Releases of the product to water and soil should, therefore, be prevented.
  • Copper production & environmental impact - GreenSpec. Copper does not break down in the environment.
  • Destroying Chlorate with chemicals. Sciencemadness.org. Discusses various chemical methods for chlorate destruction.
  • What Are The Sources And Effects Of Copper Pollution In The Environment? - WorldAtlas. (2021). Discusses the environmental toxicity of copper.
  • Copper and compounds - DCCEEW. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water.
  • Copper(II) chlorate - Wikipedia. Provides physical and chemical properties of copper chlorate.
  • Cupric Chlorate Chemical Properties - Ontosight AI. Describes properties and hazards of cupric chlorate.
  • Copper and its compounds – information sheet - Canada.ca. (2023). Government of Canada.
  • COPPER CHLORATE - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration. Provides a detailed hazard and reactivity profile.
  • Oxidizing Chemicals - Environment, Health & Safety. University of California, Berkeley. General safety protocols for oxidizing chemicals.
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Provides guidelines for hazardous waste containment and storage.
  • Cupric chlorate | Cl2CuO6 | CID 3014850 - PubChem. National Institutes of Health. Provides comprehensive data on copper chlorate.
  • Standard Operating Procedure - Yale Environmental Health & Safety. Provides general procedures for handling oxidizing agents.
  • Oxidizers - Lab Safety - Grand Valley State University. (2015). Outlines safety measures for handling and spilling oxidizing materials.
  • Oxidizers - Research Safety - University of Kentucky. Details work practices and storage requirements for oxidizers.
  • Understanding Copper Chlorate: Composition and Characteristics - Oreate AI Blog. (2026). Summarizes the hazards of copper chlorate.
  • CHLORATES, INORGANIC, N.O.S. | CAMEO Chemicals - NOAA. Provides general information on the reactivity of metal chlorates.
  • COPPER CHLORIDE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. Recommends contacting state or federal EPA for disposal recommendations.
  • Material Safety Data Sheet - Copper(II) Perchlorate Hexahydrate, 98% - Cole-Parmer. (2005). Provides PPE recommendations.
  • Copper chlorate SDS, 26506-47-8 Safety Data Sheets - ECHEMI. Provides basic first-aid measures.
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Provides first-aid and disposal information.
  • Sodium Chlorate. - Hazardous Substance Fact Sheet. New Jersey Department of Health. Details incompatibilities of chlorates.

Sources

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